molecular formula C7H9ClN2O2 B2454950 2,3-Diaminobenzoic acid hydrochloride CAS No. 1354428-17-3; 27576-04-1; 603-81-6

2,3-Diaminobenzoic acid hydrochloride

Número de catálogo: B2454950
Número CAS: 1354428-17-3; 27576-04-1; 603-81-6
Peso molecular: 188.61
Clave InChI: OMWNWENDHSMOPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,3-Diaminobenzoic acid hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61. The purity is usually 95%.
BenchChem offers high-quality 2,3-Diaminobenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminobenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-diaminobenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWNWENDHSMOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354428-17-3
Record name 2,3-Diaminobenzoic acid hydrochloride
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Foundational & Exploratory

2,3-Diaminobenzoic acid solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Diaminobenzoic Acid Solubility: Physicochemical Principles & Process Applications Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

2,3-Diaminobenzoic acid (2,3-DABA) is a critical pharmacophore and intermediate, particularly in the synthesis of benzimidazole-based therapeutics and polypyridobisimidazole (PIPD) high-performance polymers.[1] Unlike its mono-amino analogs (e.g., anthranilic acid), 2,3-DABA exhibits complex solubility behaviors driven by ortho-positioned functional group interactions .

This guide moves beyond basic solubility tables to explore the mechanistic drivers of 2,3-DABA dissolution. It provides researchers with actionable protocols for purification and solvent selection, addressing the specific challenges posed by its zwitterionic nature and oxidative instability.

Physicochemical Basis of Solubility

To master the processing of 2,3-DABA, one must understand the molecular forces at play. The molecule is not merely "polar"; it is a tunable zwitterion.

The "Ortho Effect" and Intramolecular Bonding

The solubility of 2,3-DABA is heavily influenced by the proximity of the amine at position C2 to the carboxylic acid at C1.

  • Mechanism: A strong intramolecular hydrogen bond forms between the C2-amino hydrogen and the C1-carbonyl oxygen.

  • Impact: This "locks" a portion of the molecule's polarity, making it less soluble in water than predicted by group contribution methods, but significantly more soluble in polar aprotic solvents (like DMSO) that can disrupt these internal bonds.

Zwitterionic Equilibrium

In solution, 2,3-DABA exists in three distinct states depending on pH, which is the primary lever for controlling solubility during purification.

  • Cationic Form (pH < 2.0): Both amine groups are protonated (

    
    ). Highly soluble in water.[2]
    
  • Zwitterionic/Neutral Form (pH ~ 3.5 - 5.5): The isoelectric point (pI). The net charge is near zero. Solubility is at its minimum , causing precipitation.

  • Anionic Form (pH > 7.0): The carboxylic acid is deprotonated (

    
    ). Highly soluble in water.[2]
    

Solvent Systems Analysis

The following data summarizes the solubility landscape for 2,3-DABA. Note that "Soluble" in this context implies


, while "Sparingly Soluble" implies 

.
Table 1: Solubility Profile by Solvent Class[3]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Aqueous (Neutral) Water (pH 7)Low / Sparingly High crystal lattice energy dominates; intramolecular H-bonding reduces hydration.
Aqueous (Acidic) 1M HCl, 1M

High Protonation of amines breaks crystal lattice via ionic repulsion.
Aqueous (Basic) 1M NaOH,

High Deprotonation of carboxylic acid forms highly soluble carboxylate salt.
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions disrupt intermolecular H-bonds; ideal for reaction media.
Polar Protic Methanol, EthanolModerate to High Soluble, especially when heated. Used for recrystallization.[3][4][5][6][7]
Non-Polar Hexane, Toluene, DCMNegligible Lack of H-bond donors/acceptors prevents solvation of the polar core.

Visualization: Solvation & Purification Logic

The following diagram illustrates the critical pH-dependent solubility switches used in industrial purification.

DABA_Solubility_Mechanism cluster_legend Solubility Mechanism Crude Crude 2,3-DABA (Impurities: Isomers, Oxidation products) Acid_Soln Acidic Solution (pH < 2) Cationic Form [Soluble] Crude->Acid_Soln Add HCl / Heat Filter Filtration (Remove Insoluble Solids) Acid_Soln->Filter Remove mechanical impurities Neutralization Neutralization (pH -> pI) Adjust to pH 4.0 - 5.0 Filter->Neutralization Add NaOH / NH4OH Precipitate Precipitation Zwitterionic Form [Insoluble] Neutralization->Precipitate Crystallization Pure Pure 2,3-DABA Crystals Precipitate->Pure Wash (Cold Water) & Dry Text Solubility is driven by manipulating the ionization state of the C1-Carboxyl and C2/C3-Amines.

Figure 1: The pH-swing purification logic for 2,3-Diaminobenzoic acid, leveraging its amphoteric properties to separate it from non-ionizable impurities.

Experimental Protocols

Protocol A: pH-Switch Recrystallization (Purification)

Best for: Removing oxidation byproducts (brown color) and structural isomers.

Safety Note: 2,3-DABA is harmful if swallowed and an eye irritant.[8] Handle in a fume hood.

  • Dissolution: Suspend 10 g of crude 2,3-DABA in 80 mL of water. Slowly add concentrated HCl (approx. 5-8 mL) while stirring until the pH reaches ~1.5. The solid should dissolve completely.

    • Why? This converts the molecule to its hydrochloride salt, maximizing solubility.

  • Decolorization (Optional): Add 0.5 g of activated charcoal. Stir at 50°C for 15 minutes.

  • Filtration: Filter hot through a Celite pad to remove charcoal and insoluble mechanical impurities.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 20% NaOH or concentrated Ammonia solution dropwise. Monitor pH continuously.

    • Target: Stop exactly between pH 4.0 and 5.0 .

    • Observation: A thick precipitate (the zwitterion) will form.

  • Collection: Cool in an ice bath for 30 minutes to maximize yield. Filter via vacuum filtration.[4][5][6]

  • Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove excess salts (NaCl). Do not use ethanol for washing, as it may redissolve the product.

  • Drying: Dry under vacuum at 40°C. Avoid high heat (>80°C) in the presence of oxygen to prevent darkening (oxidation).

Protocol B: Rapid Solubility Screening (Shake-Flask Method)

Best for: Determining precise solubility limits for formulation or reaction solvent selection.

  • Preparation: Add excess 2,3-DABA solid (approx. 200 mg) to a glass vial containing 2 mL of the target solvent.

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at the target temperature (e.g., 25°C) for 24 hours.

  • Sampling: Stop agitation and allow solids to settle for 1 hour.

  • Analysis: Remove the supernatant using a syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm or 280 nm).

    • Note: If HPLC is unavailable, gravimetric analysis (evaporating the solvent) is acceptable for non-volatile solutes, but 2,3-DABA can sublime/degrade; HPLC is preferred.

Process Implications for Drug Development[1][2][6]

  • Oxidative Instability: Solutions of 2,3-DABA in organic solvents (especially Methanol or DMF) will darken over time due to air oxidation of the electron-rich aromatic amines.

    • Recommendation: Always degas solvents with Nitrogen/Argon before dissolution for critical synthesis steps.

  • Benzimidazole Synthesis: When reacting 2,3-DABA with carboxylic acids to form benzimidazoles, Polyphosphoric Acid (PPA) is often used as both solvent and reagent.

    • Solubility Note: 2,3-DABA dissolves readily in hot PPA, bypassing the need for organic co-solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 198069, 2,3-Diaminobenzoic acid. Retrieved from [Link]

  • Lazzell, C. L., & Johnston, J. (1928). Solubility Relations of Isomeric Organic Compounds.[9] VIII. Solubility of the Aminobenzoic Acids in Various Liquids. The Journal of Physical Chemistry. (Provides foundational thermodynamic data on aminobenzoic acid isomers).

Sources

pKa values of 2,3-Diaminobenzoic acid amino groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of 2,3-Diaminobenzoic Acid's Functional Groups

Abstract

The ionization constants (pKa) of a molecule's functional groups are paramount in drug discovery and development, governing critical properties such as solubility, membrane permeability, and target binding affinity. 2,3-Diaminobenzoic acid (2,3-DABA), a key structural motif and versatile chemical intermediate, presents a complex case for pKa determination due to the presence of three ionizable centers in close proximity: a carboxylic acid and two adjacent aromatic amino groups. This guide provides a comprehensive framework for researchers and scientists to understand, determine, and assign the pKa values of 2,3-DABA. We will explore the theoretical underpinnings of its ionization behavior, detail robust experimental protocols for determining its macroscopic pKa values, and introduce computational methods essential for assigning these values to specific functional groups. This integrated approach establishes a self-validating system for achieving accurate and reliable physicochemical characterization.

Introduction: The Physicochemical Significance of 2,3-Diaminobenzoic Acid

2,3-Diaminobenzoic acid is an aromatic compound featuring a benzoic acid core substituted with two amino groups at the C2 and C3 positions.[1][2] This arrangement of a weak acid (carboxylic acid) and two weak bases (amino groups) on the same scaffold makes its ionization profile highly pH-dependent. The protonation state of these groups dictates the molecule's overall charge, which in turn profoundly influences its behavior in physiological and formulation environments.[3]

Understanding the specific pKa values is crucial for:

  • Pharmacokinetics: The charge of a drug molecule affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics: The ability to form ionic bonds with a biological target is often essential for efficacy.

  • Formulation Science: Predicting solubility and stability in various excipients and pH conditions is fundamental to developing a viable drug product.

The primary challenge with 2,3-DABA lies in resolving three distinct pKa values and, more importantly, unambiguously assigning the two amine-related pKa values to the C2-NH₂ and C3-NH₂ groups, which are subject to different electronic and steric influences.

Theoretical Considerations: Predicting Ionization Behavior

Before embarking on experimental determination, it is instructive to consider the chemical factors that influence the pKa of each functional group. This allows for a reasoned estimation of the expected values.

Electronic and Steric Effects

The basicity of an aromatic amine and the acidity of a carboxylic acid are modulated by the electronic properties of other substituents on the benzene ring.[4]

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, which increases the acidity (lowers the pKa) of the carboxyl proton compared to unsubstituted benzoic acid (pKa ≈ 4.20).[5] Furthermore, its proximity to the C2-amino group may allow for intramolecular hydrogen bonding, further influencing ionization.

  • Amino Groups (-NH₂): These are electron-donating groups. However, in an acidic medium, they become protonated (-NH₃⁺), transforming into electron-withdrawing groups. The basicity of each amino group is influenced by the electron-withdrawing carboxyl group and the other, adjacent amino group. Electron-withdrawing substituents decrease the electron density on the nitrogen atom, making it a weaker base and lowering the pKa of its conjugate acid.[6][7]

Based on these principles, we can predict the following relative pKa values:

  • pKa₁ (Carboxylic Acid): Expected to be the lowest value, likely in the range of 2-3.

  • pKa₂ & pKa₃ (Amino Groups): Expected to be lower than that of aniline (pKa ≈ 4.6) due to the electron-withdrawing nature of the carboxyl group and the protonated adjacent amine.[5] Differentiating between the C2 and C3 amines requires more nuanced analysis, often relying on computational models.

Macroscopic vs. Microscopic Constants

For a polyprotic molecule like 2,3-DABA, experimental methods measure macroscopic pKa values , which describe the overall sequential loss of protons from the fully protonated species. However, each macroscopic constant is a composite of several microscopic constants , which refer to the ionization of a specific functional group. The diagram below illustrates the multiple ionization pathways.

G H3A Fully Protonated (Net Charge: +2) H2A_COOH Zwitterion 1 (COOH deprotonated) (Net Charge: +1) H3A->H2A_COOH pKa(COOH) H2A_NH2_2 Cation 1 (C2-NH2 deprotonated) (Net Charge: +1) H3A->H2A_NH2_2 pKa(C2-NH3+) H2A_NH2_3 Cation 2 (C3-NH2 deprotonated) (Net Charge: +1) H3A->H2A_NH2_3 pKa(C3-NH3+) HA_1 Neutral Species 1 (Net Charge: 0) H2A_COOH->HA_1 pKa(C2-NH3+) HA_2 Zwitterion 2 (Net Charge: 0) H2A_COOH->HA_2 pKa(C3-NH3+) H2A_NH2_2->HA_1 pKa(COOH) HA_3 Neutral Species 2 (Net Charge: 0) H2A_NH2_2->HA_3 pKa(C3-NH3+) H2A_NH2_3->HA_2 pKa(COOH) H2A_NH2_3->HA_3 pKa(C2-NH3+) A_minus Fully Deprotonated (Net Charge: -1) HA_1->A_minus pKa(C3-NH3+) HA_2->A_minus pKa(C2-NH3+) HA_3->A_minus pKa(COOH)

Figure 1: Microscopic ionization equilibria of 2,3-diaminobenzoic acid.

Experimental Determination of Macroscopic pKa Values

A combination of methods is recommended for robust pKa determination. Potentiometric titration serves as a high-precision primary technique, while UV-Vis spectrophotometry offers a sensitive orthogonal method.

Protocol: Potentiometric Titration

Potentiometric titration involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.[8] The pKa values are determined from the midpoints of the buffer regions in the resulting titration curve.[9]

3.1.1 Causality Behind Experimental Choices

  • Analyte Purity: High purity (>98%) is essential as impurities with their own pKa values will distort the titration curve and lead to erroneous results.

  • Ionic Strength: Maintained constant with a background electrolyte (e.g., 0.15 M KCl) to ensure that activity coefficients remain stable, allowing measured pH to approximate pKa.[9]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of functional groups with pKa values above 5.[8]

  • Co-solvent: If solubility in water is low, a co-solvent like methanol can be used. However, this yields an apparent pKa (pKaapp) specific to that solvent mixture, and extrapolation to aqueous pKa is required.[8]

3.1.2 Step-by-Step Methodology

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[9]

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH (carbonate-free).

    • Prepare a standardized solution of ~0.1 M HCl.

    • Accurately prepare a ~1 mM solution of 2,3-DABA in 0.15 M KCl solution. A concentration of at least 10⁻⁴ M is needed to see a clear inflection.[8][9]

  • Titration Procedure:

    • Place 20 mL of the 2,3-DABA solution into a jacketed titration vessel maintained at 25 °C.

    • Begin purging the solution with nitrogen and continue throughout the experiment.

    • Adjust the initial pH of the solution to ~1.5 with the 0.1 M HCl to ensure all groups are fully protonated.

    • Titrate with the standardized 0.1 M NaOH, adding small increments (e.g., 0.02 mL) and recording the pH after the reading stabilizes at each addition.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration curve. The equivalence points are the maxima on the first derivative plot.

    • The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at half the volume of titrant needed to reach each equivalence point).[9] These are the macroscopic pKa values.

Protocol: UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its protonation state changes.[8] It is highly sensitive and requires much less material than titration.[8]

3.2.1 Causality Behind Experimental Choices

  • Chromophore Requirement: The method is only viable because the ionization of the amino and carboxyl groups alters the electronic structure of the aromatic ring, which acts as a chromophore.

  • Buffer System: A series of buffers with known, stable pH values is required to generate the data points for the absorbance vs. pH curve. The buffer components should not interfere with the analyte's absorbance spectrum.

  • Wavelength Selection: Analysis should be performed at a wavelength where the difference in molar absorptivity between the protonated and deprotonated species is maximal, ensuring the highest sensitivity.[10]

3.2.2 Step-by-Step Methodology

  • Spectrum Scans: Record the full UV-Vis spectrum (e.g., 220-400 nm) of a dilute solution of 2,3-DABA (~0.05 mM) in a strong acid (e.g., 0.1 M HCl, pH 1) and a strong base (e.g., 0.1 M NaOH, pH 13) to determine the spectra of the fully protonated and deprotonated species.

  • Wavelength Selection: Identify the wavelength(s) of maximum absorbance difference (λmax) between the acidic and basic forms.

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1 to 12) with constant ionic strength.

  • Sample Measurement: Prepare a set of solutions with the same concentration of 2,3-DABA in each buffer. Measure the absorbance of each solution at the chosen λmax.

  • Data Analysis:

    • Plot absorbance versus pH. The data should form a series of sigmoidal curves.

    • The inflection point of each sigmoid curve corresponds to a macroscopic pKa value.[11] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[10]

Computational Approaches for pKa Assignment

While experiments yield macroscopic pKa values, they cannot directly assign them to the C2- and C3-amino groups. Computational chemistry is an indispensable tool for this task.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the relative free energies of different protonation states in a simulated aqueous environment (using continuum solvation models like SMD or PCM).[12][13] By calculating the free energy change for each deprotonation step shown in Figure 1, the microscopic pKa for each specific site can be predicted.[12]

  • Quantitative Structure-Property Relationship (QSPR): These data-driven models use molecular descriptors to predict pKa values based on correlations learned from large datasets of known molecules.[3][13] While faster, their accuracy depends on the presence of similar compounds in the training set.

By comparing the computationally predicted microscopic pKa values with the experimentally determined macroscopic values, a confident assignment can be made.

A Validated, Integrated Workflow

For the highest degree of scientific integrity, an integrated workflow is essential. This approach uses experimental and computational methods to cross-validate results, forming a self-correcting system.

G cluster_exp Experimental Determination cluster_comp Computational Prediction exp_titration Potentiometric Titration exp_result Determine Macroscopic pKa Values (pKa1, pKa2, pKa3) exp_titration->exp_result exp_uv UV-Vis Spectrophotometry exp_uv->exp_result analysis Analysis & Comparison: Correlate experimental and predicted values exp_result->analysis comp_qm Quantum Mechanics (DFT) comp_result Predict Microscopic pKa Values (pKa_COOH, pKa_C2-NH2, pKa_C3-NH2) comp_qm->comp_result comp_qspr QSPR Models comp_qspr->comp_result comp_result->analysis assignment Final Assignment: pKa_COOH = pKa1 pKa_C2-NH2 = pKa(x) pKa_C3-NH2 = pKa(y) analysis->assignment

Sources

Molecular weight and formula of 2,3-Diaminobenzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthetic Architecture, and Analytical Validation

Executive Summary

2,3-Diaminobenzoic acid hydrochloride (2,3-DABA[1]·HCl) is a critical aromatic building block in medicinal chemistry, primarily utilized as a precursor for benzimidazole scaffolds—a moiety ubiquitous in anti-infective, anti-hypertensive, and oncology pharmacophores. Unlike its isomers (e.g., 3,4-diaminobenzoic acid), the 2,3-substitution pattern offers unique steric and electronic properties that facilitate specific cyclization pathways.

This guide provides a definitive technical analysis of the compound's molecular specifications, validated synthetic protocols, and rigorous characterization standards. It moves beyond basic data to explore the causality behind handling requirements and the logic of its application in heterocyclic synthesis.

Part 1: Physicochemical Specifications[1][3][4][5]

The precise identification of the salt form is crucial in stoichiometric calculations for yield optimization. While the free acid is often cited in literature, the hydrochloride salt is frequently preferred in process chemistry due to enhanced water solubility and improved stability against oxidative degradation.

Molecular Data Profile[1][2][3][4][6]
PropertyFree AcidHydrochloride Salt (Monohydrochloride)
IUPAC Name 2,3-Diaminobenzoic acid2,3-Diaminobenzoic acid hydrochloride
CAS Number 603-81-61354428-17-3
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂[1][2][3][4][5][6] · HCl (or C₇H₉ClN₂O₂)
Molecular Weight 152.15 g/mol 188.61 g/mol
Appearance Tan to dark brown powderOff-white to grey crystalline solid
Solubility DMSO, Methanol, Hot WaterWater (High), DMSO, Methanol
pKa (Calc) ~2.5 (COOH), ~5.0 (NH₂)Salt dissociates in aqueous media

Critical Note on Stoichiometry: Commercial "Hydrochloride" variants are typically the monohydrochloride (1:1). However, under highly acidic isolation conditions (e.g., conc. HCl precipitation), the dihydrochloride (MW ~225.07) may form. Always verify the certificate of analysis (CoA) for elemental analysis (Cl content) to confirm the salt ratio before calculating molar equivalents.

Part 2: Synthetic Architecture

The synthesis of 2,3-DABA[1][2][3]·HCl typically proceeds via the reduction of nitro-anthranilic acid derivatives. The choice of the hydrochloride salt form is strategic: free aromatic diamines are highly prone to air oxidation (forming dark azo/imino impurities), whereas the protonated ammonium species are significantly more resistant to oxidative stress.

Validated Synthesis Protocol

Precursor: 2-Amino-3-nitrobenzoic acid (CAS 606-18-8).

Step 1: Catalytic Hydrogenation
  • Rationale: Uses Pd/C to effect a clean reduction of the nitro group without decarboxylation.

  • Protocol: Dissolve 2-amino-3-nitrobenzoic acid in Methanol (MeOH). Add 10% Pd/C catalyst (10-20 wt%). Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at ambient temperature.

  • Endpoint: Cessation of H₂ uptake and TLC monitoring (disappearance of yellow nitro starting material).

Step 2: Salt Formation & Isolation
  • Rationale: Immediate conversion to the HCl salt locks the amine stability and facilitates purification via crystallization.

  • Protocol: Filter the catalyst through Celite under an inert atmosphere (Ar/N₂). Crucial: Do not evaporate to dryness as the free amine is unstable. Add 1.1 equivalents of HCl (as 4M HCl in dioxane or concentrated aqueous HCl) to the filtrate.

  • Crystallization: Concentrate the solution or add an antisolvent (Diethyl Ether or DCM) to precipitate the hydrochloride salt. Filter and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-3-nitrobenzoic Acid (Precursor) Step1 Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Reduction Intermediate 2,3-Diaminobenzoic Acid (Free Amine - Unstable) Step1->Intermediate Filtration (Inert Atm) Step2 Acidification (HCl in Dioxane/H2O) Intermediate->Step2 Protonation Product 2,3-Diaminobenzoic Acid HCl (Stable Salt) Step2->Product Precipitation

Figure 1: Step-wise synthetic pathway from nitro-precursor to stable hydrochloride salt.

Part 3: Analytical Validation (Trustworthiness)[1]

To ensure scientific integrity, the identity of the compound must be validated using orthogonal techniques. The following data points serve as a self-validating reference system.

Nuclear Magnetic Resonance (NMR)[1][2]
  • Solvent: DMSO-d₆ (Standard for polar salts).

  • Expected Shifts (Free Acid Baseline):

    • 
       7.09 (dd, 1H, Ar-H)
      
    • 
       6.67 (dd, 1H, Ar-H)
      
    • 
       6.34 (t, 1H, Ar-H)
      
    • 
       ~6.32 (broad s, 4H, -NH₂ protons)[1]
      
  • Salt Effect: In the HCl salt, the amine protons will shift significantly downfield (often >8.0 ppm) and may appear as broad exchangeable singlets. The aromatic ring protons will exhibit a slight downfield shift due to the electron-withdrawing inductive effect of the ammonium group (

    
    ).
    
Quality Control Decision Tree

When receiving or synthesizing this material, follow this logic to accept or reject the batch.

QCDecision Sample Raw Sample 2,3-DABA HCl Visual Visual Inspection Sample->Visual ColorCheck Color? Visual->ColorCheck HPLC HPLC Analysis (254 nm) ColorCheck->HPLC Off-white/Grey Reject REJECT / RE-PURIFY (Oxidation/Impurity) ColorCheck->Reject Black/Tar Purity Purity > 98%? HPLC->Purity Titration Chloride Titration (AgNO3) Purity->Titration Yes Purity->Reject No Stoich Cl Content ~18.8%? Titration->Stoich Stoich->Reject No (Mix/Free Acid) Accept RELEASE For Synthesis Stoich->Accept Yes (Mono-HCl)

Figure 2: QC workflow for validating salt stoichiometry and purity.

Part 4: Applications in Drug Discovery[1]

The primary utility of 2,3-Diaminobenzoic acid HCl lies in its ability to form Benzimidazoles . This reaction is a cornerstone in the synthesis of bioactive molecules, including angiotensin II receptor antagonists and antiviral agents.

Mechanism: Condensation Cyclization

The reaction involves the condensation of the diamine with a carboxylic acid or aldehyde, followed by cyclization. The 2,3-positioning of the amines relative to the carboxylic acid group allows for the formation of 4-carboxybenzimidazoles, a scaffold that can be further functionalized.

Protocol Insight: Using the HCl salt often requires the addition of a base (e.g., Triethylamine or Sodium Acetate) in situ to liberate the nucleophilic free amine for the initial attack on the carbonyl carbon. However, the salt form is preferred for storage and weighing accuracy.

Benzimidazole Reagents 2,3-DABA HCl + R-COOH Activation Coupling Agent (e.g., HATU/PPA) Reagents->Activation Amide Intermediate Amide Activation->Amide Cyclization Acid/Heat Cyclization (-H2O) Amide->Cyclization Final Benzimidazole Scaffold Cyclization->Final

Figure 3: General pathway for Benzimidazole synthesis using 2,3-DABA HCl.

References

  • ChemicalBook. (2025).[1] 2,3-Diaminobenzoic acid: Properties, Synthesis, and NMR Data. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). 2,3-Diaminobenzoic acid hydrochloride Product Specification (CAS 1354428-17-3). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 198069: 2,3-Diaminobenzoic acid. Retrieved from

  • BenchChem. (n.d.). 2-Amino-3-nitrobenzoic acid: Precursor Synthesis Pathways. Retrieved from

  • Chem-Impex International. (n.d.). Applications of 2,3-Diaminobenzoic acid in Pharmaceutical Development. Retrieved from

Sources

Navigating the Nuances: A Senior Application Scientist's Guide to 2,3-Diaminobenzoic Acid Free Acid vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of a reagent, seemingly as simple as choosing between a free acid and its hydrochloride salt, can have profound implications for experimental success. This is particularly true for 2,3-Diaminobenzoic acid (2,3-DABA), a versatile intermediate and a critical derivatizing agent.[1][2] This guide provides an in-depth analysis of the core differences between 2,3-DABA free acid and its hydrochloride salt, moving beyond a simple datasheet comparison to offer field-proven insights into their practical application.

The Fundamental Distinction: Structure and Protonation State

At its core, the difference between the two forms is a matter of protonation. The 2,3-DABA free acid is a neutral, amphoteric molecule containing a carboxylic acid group and two basic amino groups on a benzene ring.[3] The hydrochloride salt is formed by reacting the free acid with hydrochloric acid. In this form, one or both of the highly reactive amino groups are protonated, forming an ammonium chloride salt. This seemingly minor change fundamentally alters the compound's physicochemical properties.

Caption: Equilibrium between 2,3-DABA Free Acid and its Hydrochloride salt.

This structural difference is the linchpin for understanding all subsequent variations in solubility, stability, and handling.

Table 1: Core Physical and Chemical Properties
Property2,3-Diaminobenzoic Acid (Free Acid)2,3-Diaminobenzoic Acid HydrochlorideCausality of Difference
Molecular Formula C₇H₈N₂O₂[1]C₇H₉ClN₂O₂[4]Addition of one molecule of HCl.
Molecular Weight 152.15 g/mol [1][2]188.61 g/mol [4]The mass of the added HCl molecule.
CAS Number 603-81-6[1][2][3][5][6][7][8]1354428-17-3[4]The two forms are registered as distinct chemical entities.
Appearance Tan to dark brown solid[1][2]Solid (color may vary)[4]The free amino groups in the free acid are prone to oxidation, often leading to a darker color over time. The protonated salt form is generally more stable against air oxidation.
Melting Point 198-204 °C (decomposes)[1][2][9]Not typically reported; may behave differently due to salt nature.The strong ionic interactions in the salt form can alter the melting behavior compared to the intermolecular forces (like hydrogen bonding) in the free acid crystal lattice.
Predicted pKa ~5.10[6][9]Lower (more acidic)The pKa value for the free acid reflects the equilibrium of its functional groups. The hydrochloride salt, when dissolved, creates an acidic solution due to the ammonium ion.

Physicochemical Deep Dive: Solubility, Stability, and pH

Understanding the "why" behind the datasheet numbers is crucial for protocol development and troubleshooting. The protonation state directly influences three key parameters:

A. Solubility: The Most Critical Practical Difference
  • Hydrochloride Salt: The ionic nature of the hydrochloride salt significantly enhances its solubility in water and other polar protic solvents.[3][10] The protonated amino group can readily form strong ion-dipole interactions with water molecules. This is the primary reason why the hydrochloride form is often preferred for preparing aqueous reagent solutions. From a thermodynamic standpoint, the solvation energy required to overcome the crystal lattice energy is more favorable in polar solvents for the salt form.[10]

  • Free Acid: The free acid is sparingly soluble in water but shows better solubility in polar organic solvents like THF, DMSO, and methanol.[3][11] Its solubility in aqueous solutions is pH-dependent; it will dissolve in acidic solutions (by forming the salt in situ) or in basic solutions (by deprotonating the carboxylic acid).

Expert Insight: When preparing derivatization reagents for HPLC, which are typically aqueous and acidic, starting with the hydrochloride salt is far more efficient. It dissolves directly, often without requiring significant pH adjustment, saving time and reducing the potential for error. Attempting to dissolve the free acid directly in water will be slow and may require the addition of acid, essentially converting it to the hydrochloride salt in the process.

B. Stability and Handling: A Matter of Reactivity
  • Free Acid: The two free amino groups make this form susceptible to oxidative degradation, especially when exposed to air and light.[6] This is often observed as a darkening of the material from a tan to a dark brown or black solid.[2] For this reason, it should be stored under an inert atmosphere (like argon or nitrogen), in a dark place, and often refrigerated.[5][6][7][9]

  • Hydrochloride Salt: By protonating the reactive amino groups, the hydrochloride salt is inherently more stable and less prone to air oxidation. This translates to a longer shelf life and more consistent reagent quality over time. While good storage practices (keeping it sealed and dry) are always recommended, it is generally more forgiving than the free acid.[4]

Trustworthiness Pillar: Your experimental results are only as reliable as your reagents. The superior stability of the hydrochloride salt ensures greater consistency from one experiment to the next, a critical factor in regulated environments and for long-term studies.

C. pH in Solution
  • A solution of the free acid in water will be slightly acidic to neutral, with the pH dictated by the interplay of the acidic carboxyl group and the basic amino groups.

  • A solution of the hydrochloride salt in water will be distinctly acidic. The protonated amino group (an ammonium ion) acts as a weak acid, releasing H⁺ into the solution. This pre-established acidity is often advantageous for reactions that require acidic conditions.

Application in Focus: Derivatization of Sialic Acids for HPLC-FLD Analysis

A primary application of 2,3-DABA is in the sensitive quantification of α-keto acids, most notably sialic acids (e.g., Neu5Ac and Neu5Gc), which are critical quality attributes for glycoprotein biopharmaceuticals. The reaction involves the condensation of the vicinal diamines of 2,3-DABA with the α-keto acid group of the sialic acid to form a highly fluorescent quinoxalinone derivative, which can be readily detected by a fluorescence detector (FLD).

Caption: Workflow for Sialic Acid analysis using 2,3-DABA derivatization.

Protocol: Preparation of 2,3-DABA Derivatization Reagent and Sialic Acid Labeling

This protocol synthesizes common methodologies for sialic acid analysis, highlighting the rationale for each step. The use of the hydrochloride salt is specified for its superior solubility and stability.

Materials:

  • 2,3-Diaminobenzoic acid hydrochloride (2,3-DABA·HCl)

  • Sodium hydrosulfite (Sodium dithionite)

  • Mercaptoacetic acid

  • Milli-Q or HPLC-grade water

Methodology:

  • Reagent Preparation (Perform in a fume hood, protect from light):

    • To a 10 mL volumetric flask, add 7 mg of 2,3-Diaminobenzoic acid hydrochloride.

    • Add 0.75 M Mercaptoacetic acid to the flask.

    • Add 14 mg of Sodium hydrosulfite.

    • Bring the final volume to 10 mL with Milli-Q water.

    • Mix thoroughly until all solids are dissolved. The solution should be prepared fresh daily.

    Causality Explained:

    • 2,3-DABA·HCl: The hydrochloride form is used for its immediate and complete dissolution in the aqueous medium.

    • Acidic Conditions: The reaction requires an acidic environment to proceed efficiently. Starting with the HCl salt helps achieve this.

    • Sodium Hydrosulfite & Mercaptoacetic Acid: These are reducing agents. Their inclusion is a critical, self-validating step to prevent the oxidative degradation of 2,3-DABA, ensuring that the reagent remains active and minimizing background fluorescence.

  • Sample Derivatization:

    • To 10 µL of your released sialic acid sample (or standard), add 20 µL of the freshly prepared 2,3-DABA reagent.

    • Vortex briefly to mix.

    • Incubate the mixture in a heating block at 50-60°C for 2-3 hours in the dark.

    Causality Explained:

    • Heat: Provides the necessary activation energy for the condensation reaction to proceed to completion within a reasonable timeframe.

    • Darkness: The resulting fluorescent quinoxalinone derivative is light-sensitive. Protecting the reaction from light is essential to prevent photodegradation and ensure accurate quantification.

  • Post-Reaction:

    • Stop the reaction by placing the vials on ice or by adding a large volume (e.g., 470 µL) of mobile phase A (e.g., water/acetonitrile/formic acid).

    • The sample is now ready for injection onto a reverse-phase (RP) HPLC system with fluorescence detection.

Summary and Recommendations

Feature2,3-Diaminobenzoic Acid (Free Acid)2,3-Diaminobenzoic Acid HydrochlorideRecommendation for Researchers
Aqueous Solubility PoorExcellentFor preparing aqueous derivatization reagents, hydrochloride is strongly preferred for ease of use and reliability.
Stability/Shelf Life Lower (prone to oxidation)Higher (more stable)For consistent, reproducible results, especially in long-term projects, the hydrochloride form offers superior stability .
Handling Requires inert atmosphere, refrigeration, and protection from light.[5]More stable under standard laboratory conditions.The hydrochloride salt is more robust and requires less stringent handling, reducing the risk of reagent degradation.
Primary Use Case Non-aqueous reactions; when chloride ions must be excluded.Aqueous derivatization reactions (e.g., for HPLC).For the vast majority of applications in biopharmaceutical analysis, the hydrochloride salt is the optimal choice .

Final Word: While both the free acid and hydrochloride salt of 2,3-Diaminobenzoic acid are chemically related, they are not interchangeable in practice. The hydrochloride salt's superior aqueous solubility, enhanced stability, and ease of handling make it the authoritative and recommended choice for preparing the derivatization reagents used in the critical quality control of glycoproteins. Understanding these core technical differences empowers the scientist to make informed decisions, ensuring the integrity and validity of their experimental outcomes.

References

  • Chemsrc. (2025, September 16). 2,3-Diaminobenzoic acid | CAS#:603-81-6.
  • Chem-Impex. 2,3-Diaminobenzoic acid.
  • Analytical Methods (RSC Publishing). (2020, April 2). LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues.
  • Waters Corporation. DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
  • Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • ChemicalBook. (2025, August 29). 2,3-Diaminobenzoic acid | 603-81-6.
  • CymitQuimica. CAS 603-81-6: 2,3-Diaminobenzoic acid.
  • LBAO Chemicals. 2,3-Diaminobenzoic acid | 603-81-6 | 98%.
  • Sigma-Aldrich. 2,3-DIaminobenzoic acid hydrochloride | 1354428-17-3.
  • Sigma-Aldrich. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials.
  • Sigma-Aldrich. 2,3-Diaminobenzoic acid | 603-81-6.
  • Sigma-Aldrich. 2,3-Diaminobenzoic acid | 603-81-6.
  • Chemdad Co., Ltd. 2,3-Diaminobenzoic acid.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt.

Sources

Methodological & Application

Synthesis of Quinoxaline Carboxylic Acids from 2,3-Diaminobenzoic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] Specifically, the incorporation of a carboxylic acid moiety onto the quinoxaline core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making quinoxaline carboxylic acids highly sought-after targets in drug discovery.[4][6]

The most direct and widely adopted method for constructing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8][9] This guide provides a detailed, experience-driven protocol for the synthesis of quinoxaline carboxylic acids, using 2,3-diaminobenzoic acid as the starting diamine. We will delve into the reaction mechanism, provide step-by-step procedures, offer field-proven troubleshooting advice, and present a comprehensive workflow to ensure reproducible and high-yield synthesis.

Reaction Mechanism: The Condensation Pathway

The formation of the quinoxaline ring is a classic example of a condensation-cyclization reaction. The process is initiated by the nucleophilic attack of one amino group from 2,3-diaminobenzoic acid onto one of the carbonyl carbons of the α-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic quinoxaline ring. The reaction is often self-catalyzed by the inherent acidity of the carboxylic acid group on the diamine, though mild acid or other catalysts can be employed to improve reaction rates and yields.[10][11][12]

Reaction_Mechanism Fig. 1: Mechanism of Quinoxaline Formation Reactants 2,3-Diaminobenzoic Acid + α-Dicarbonyl Compound Step1 Nucleophilic Attack Reactants->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization & Dehydration Intermediate1->Step2 Product Quinoxaline Carboxylic Acid Step2->Product H2O H₂O Step2->H2O - 2 H₂O

Caption: Fig. 1: Mechanism of Quinoxaline Formation

Experimental Protocols

This section details a general yet robust protocol for the synthesis of a representative quinoxaline carboxylic acid. The procedure can be adapted for various α-dicarbonyl compounds.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-5-carboxylic Acid

This protocol describes the reaction between 2,3-diaminobenzoic acid and benzil.

Materials and Reagents:

  • 2,3-Diaminobenzoic acid (C₇H₈N₂O₂, MW: 152.15 g/mol )

  • Benzil (C₁₄H₁₀O₂, MW: 210.23 g/mol )

  • Glacial Acetic Acid (CH₃COOH) or Ethanol (C₂H₅OH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine 2,3-diaminobenzoic acid (1.0 mmol, 152 mg) and benzil (1.0 mmol, 210 mg).[5]

    • Expert Insight: Ensuring an equimolar ratio of the reactants is crucial for minimizing side products and maximizing yield.[13] Using freshly purified diamine can prevent complications from oxidation.[7][13]

  • Solvent Addition: Add 15 mL of glacial acetic acid or ethanol to the flask.

    • Expert Insight: Acetic acid often serves as both a solvent and a mild acid catalyst, promoting the condensation.[5] Ethanol is a greener alternative and is effective, especially for reactions that proceed readily at reflux.[9][13]

  • Reaction: Equip the flask with a reflux condenser and place it on a heating mantle. Stir the mixture and heat to reflux (approximately 118°C for acetic acid, 78°C for ethanol).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase for this system is a mixture of ethyl acetate and hexane. The reaction is generally complete within 2-4 hours.[5]

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate.

    • Expert Insight: If using acetic acid, pouring the cooled reaction mixture into a beaker of ice-cold water (approx. 50-100 mL) will facilitate complete precipitation of the product.[5]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals sequentially with cold water and then a small amount of cold ethanol to remove residual starting materials and solvent.[13]

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity should be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and melting point determination.

Data Presentation: Comparative Synthesis

The choice of α-dicarbonyl compound and reaction conditions can significantly impact the outcome. The table below summarizes typical results for the synthesis of various quinoxaline-5-carboxylic acids.

α-Dicarbonyl CompoundSolventTemperatureTime (h)Typical Yield (%)Reference
Glyoxal (40% in H₂O)EthanolReflux285-95[5]
BenzilAcetic AcidReflux2-480-90[5]
4,4'-DimethoxybenzilWater (HTS)150°C186[12]
Pyruvic AcidWaterStir~188[14]

HTS: Hydrothermal Synthesis

Overall Experimental Workflow

The entire process, from starting materials to the final purified product, can be visualized as a streamlined workflow.

Workflow Fig. 2: General Synthesis Workflow Start Starting Materials: - 2,3-Diaminobenzoic Acid - α-Dicarbonyl Compound Reaction Condensation Reaction (Solvent + Heat/Catalyst) Start->Reaction Workup Workup: - Cooling - Precipitation/Extraction Reaction->Workup Purification Purification: - Filtration & Washing - Recrystallization Workup->Purification Final Pure Quinoxaline Carboxylic Acid Purification->Final Analysis Analysis & Characterization (NMR, MS, MP) Final->Analysis Confirmation

Caption: Fig. 2: General Synthesis Workflow

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. This section addresses common issues and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction.[13]2. Poor quality or oxidized diamine.[7][13]3. Suboptimal temperature or catalyst.[15]4. Decarboxylation of starting material/product at high temps.[10][11]1. Increase reaction time and monitor by TLC.2. Use freshly purified 2,3-diaminobenzoic acid or store under inert gas.3. Screen different solvents or add a mild catalyst (e.g., a few drops of HCl). Consider microwave-assisted synthesis for faster, higher-yield reactions.[13]4. Attempt the reaction at a lower temperature for a longer duration.[10][12]
Significant Side Products 1. Reaction temperature is too high, causing degradation.[13][15]2. Incorrect stoichiometry of reactants.[13]3. Air oxidation of the diamine.[7]1. Reduce the reaction temperature. Room temperature reactions with an efficient catalyst can be very clean.[7][8]2. Carefully measure and ensure a 1:1 molar ratio.3. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[7]
Difficulty in Purification 1. Product is soluble in the wash solvent.2. Impurities co-crystallize with the product.[16]3. Product is an oil or difficult to crystallize.1. Use minimal amounts of ice-cold solvent for washing.2. Perform a second recrystallization with a different solvent system (e.g., ethanol/water, DMF). If issues persist, column chromatography on silica gel is an effective alternative.[13][16]3. Attempt purification via column chromatography.

Conclusion

The condensation of 2,3-diaminobenzoic acid with α-dicarbonyl compounds is a reliable and versatile method for accessing medicinally relevant quinoxaline carboxylic acids. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common issues, researchers can efficiently synthesize these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate successful and reproducible outcomes in the laboratory.

References

  • Amaya-García, F., & Unterlass, M. M. (2022).
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
  • Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Retrieved February 25, 2026, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Amaya-García, F., & Unterlass, M. M. (2022).
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved February 25, 2026, from [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved February 25, 2026, from [Link]

  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. Retrieved February 25, 2026, from [Link]

  • Hilaris Publisher. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Retrieved February 25, 2026, from [Link]

  • Brown, D. J. (n.d.). QUINOXALINES.
  • National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Extending the Spectrum of α-Dicarbonyl Compounds in Vivo. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors.

Sources

Amide coupling reaction conditions for 2,3-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterionic Trap"

2,3-Diaminobenzoic acid (2,3-DABA) represents a unique challenge in amide coupling chemistry due to its 1,2,3-substitution pattern .[1] Unlike simple benzoic acids, 2,3-DABA contains two nucleophilic amines and one electrophilic carboxylic acid on a single benzene ring.[1] This "AB2" monomer structure creates a high risk of uncontrollable self-polymerization or intramolecular cyclization (benzimidazole formation) if standard coupling protocols are applied without modification.[1]

This Application Note provides rigorous protocols to navigate these competing pathways. We distinguish between two primary objectives:

  • Type A Coupling: Derivatization of the Carboxylic Acid (COOH

    
     CONHR).
    
  • Type B Coupling: Derivatization of the Amines (NH

    
    
    
    
    
    NHCOR).

Strategic Analysis: The Selectivity Landscape

Before initiating any reaction, the operator must understand the steric and electronic environment of the substrate.

  • The C1-Carboxyl: Sterically crowded by the C2-Amino group. Activation of this group in the presence of free amines leads to immediate polymerization or cyclization.

  • The C2-Amino: Highly hindered and deactivated by the electron-withdrawing carboxyl group (via resonance) and hydrogen bonding. It is prone to forming Benzimidazoles if heated with an activated carboxyl.

  • The C3-Amino: The most accessible nucleophile. It is less sterically hindered than the C2-amine and is the primary site for acylation if the molecule is left unprotected.

Decision Logic & Pathway Analysis

G Start Starting Material: 2,3-Diaminobenzoic Acid Decision Target Moiety? Start->Decision PathA Target: COOH (Amide) Decision->PathA Couple to External Amine PathB Target: NH2 (Acylation) Decision->PathB Couple to External Acid Risk1 CRITICAL RISK: Self-Polymerization PathA->Risk1 Direct Coupling SolA Solution: Bis-Boc Protection or Isatoic Anhydride PathA->SolA Protected Route Risk2 CRITICAL RISK: Benzimidazole Formation PathB->Risk2 High Temp/Acid SolB Solution: Kinetic Control (Low Temp) PathB->SolB Selective N3-Acylation

Figure 1: Decision matrix for 2,3-Diaminobenzoic acid coupling. Direct activation of the COOH without protection is non-viable.

Protocol A: Coupling at the Carboxylic Acid (COOH)

Objective: Synthesize an amide (


) using an external amine.
Challenge:  Preventing the internal amines from reacting with the activated ester.
Method A1: The Bis-Boc Protection Route (Recommended for High Value Intermediates)

This is the most robust method for medicinal chemistry applications. It completely suppresses side reactions.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1][2]

  • Solvent: DMF (anhydrous)[1][3]

Step-by-Step Protocol:

  • Protection:

    • Dissolve 2,3-diaminobenzoic acid (1.0 eq) in a 1:1 mixture of THF/Water.

    • Add

      
       (3.0 eq) followed by 
      
      
      
      (2.5 eq).
    • Stir at RT for 16 hours. Acidify carefully with 1M HCl to pH 4 (precipitate forms).

    • Filter and dry to obtain 2,3-bis((tert-butoxycarbonyl)amino)benzoic acid.[1]

    • Note: This intermediate is stable and eliminates the zwitterionic solubility issues.

  • Activation & Coupling:

    • Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (2.0 eq) and stir for 5 minutes.

    • Add HATU (1.1 eq).[1][3] The solution typically turns yellow. Stir for 10 minutes to form the activated ester (O-At ester).

    • Add the external Amine (1.1 eq).

    • Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated

      
       and brine.
      
    • Dry over

      
      .
      
  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the free diamine amide.

Method A2: The "In-Situ" Thionyl Chloride Method (Scale-up Friendly)

If Boc protection is too expensive, use the acid chloride method, but only if the external amine is significantly more nucleophilic than the aniline nitrogens (e.g., aliphatic amines).[1]

  • Warning: This often produces a mixture of oligomers.

  • Protocol: Reflux 2,3-DABA in neat Thionyl Chloride (

    
    ) for 2 hours. This forms a cyclic sulfinyl intermediate or the acid chloride hydrochloride salt. Evaporate excess 
    
    
    
    . Re-dissolve in DCM and add the external amine dropwise at 0°C.

Protocol B: Coupling at the Amines (N-Acylation)

Objective: Acylate the amino groups using an external acid chloride or activated ester. Challenge: Regioselectivity (N2 vs. N3) and Cyclization.

Regioselectivity Rule:
  • N3 (Meta to COOH): Reacts FAST . It is sterically accessible.

  • N2 (Ortho to COOH): Reacts SLOW .[1] It is hindered and hydrogen-bonded to the carboxyl.

Protocol: Selective N3-Acylation

Reagents:

  • Acyl Chloride (

    
    ) or Anhydride[1]
    
  • Base:

    
     (Schotten-Baumann conditions preferred to suppress N2 reaction)[1]
    
  • Solvent: THF/Water or DCM[1]

Step-by-Step Protocol:

  • Preparation:

    • Dissolve 2,3-diaminobenzoic acid in water containing 1.0 eq of NaOH (to solubilize as the sodium carboxylate).

    • Add THF (equal volume to water).

  • Controlled Addition:

    • Cool the mixture to 0°C .

    • Add the Acyl Chloride (0.95 eq) dropwise over 30 minutes.

    • Crucial: Do not use excess acylating agent. Limiting the electrophile ensures the more reactive N3 consumes it all before N2 can react.

  • Monitoring:

    • Monitor by LCMS.[2][3] You will see the mono-acylated product (Major) and trace di-acylated product.

    • If N2-acylation is required, heat the reaction to 60°C and use excess reagent, but be aware this often leads to benzimidazole formation (cyclodehydration) if the pH is acidic.

Troubleshooting & Critical Parameters

IssueCauseSolution
Gelling / Precipitation Zwitterionic nature of 2,3-DABA.[1]Use DMF or DMSO as solvent. Alternatively, use the HCl salt of the diamine or the Na salt of the acid.
Benzimidazole Formation High temperature (>50°C) or Acidic pH during coupling.Keep reaction < 25°C. Maintain basic pH (DIPEA/TEA). Avoid acid catalysts.
Low Yield (Oligomers) Direct activation of COOH without N-protection.[1]Stop. You cannot activate the COOH in the presence of free NH2. Use Protocol A1 (Boc protection).
Racemization Not applicable (Substrate is achiral).N/A

Mechanism of Side Reaction: The Benzimidazole Gateway

Researchers often inadvertently synthesize benzimidazoles when attempting to make amides. This occurs via the "condensative cyclization" pathway.

Reaction Step1 Mono-Amide Intermediate (Ortho-amino anilide) Condition Heat / Acid / Dehydrating Agent (e.g., PPA, AcOH) Step1->Condition Step2 Imine Formation (Cyclization) Final Benzimidazole Product (Often Unwanted) Step2->Final Aromatization Condition->Step2 - H2O

Figure 2: If the reaction mixture becomes acidic or is heated, the amide intermediate cyclizes.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.[1] Link

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[5][6][7] Tetrahedron, 60(11), 2447-2467.[1] Link

  • PubChem. (n.d.). 2,3-Diaminobenzoic acid Compound Summary. National Library of Medicine. Link

Sources

Procedure for converting 2,3-Diaminobenzoic acid HCl to free base

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regulated Deprotonation of 2,3-Diaminobenzoic Acid Hydrochloride to its Free Base Form

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the conversion of 2,3-Diaminobenzoic acid hydrochloride (HCl) to its free base. This conversion is a critical step in various synthetic pathways where the free amine functionality is required for subsequent reactions, such as in the development of pharmaceuticals, dyes, and specialty polymers[1][2]. The hydrochloride salt form enhances stability and water solubility, but the free base is often the necessary reactive species. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology grounded in fundamental chemical principles. We will elucidate the causality behind each procedural choice, ensuring a reproducible and high-yield outcome.

Foundational Principles: The Chemistry of Conversion

The conversion of an amine hydrochloride salt to its free base is a classic acid-base neutralization reaction. The 2,3-Diaminobenzoic acid HCl salt exists with one or both of its amino groups protonated (-NH₃⁺), forming an ammonium salt with the chloride counter-ion. To generate the neutral free base, a base is introduced to accept the excess proton(s).

The choice of base is critical. 2,3-Diaminobenzoic acid is an amphoteric molecule, containing both basic amino groups and an acidic carboxylic acid group.

  • Amino Groups (-NH₂): These are basic and are protonated in the HCl salt.

  • Carboxylic Acid Group (-COOH): This is acidic, with a predicted pKa around 5.1[3][4].

A strong base like sodium hydroxide (NaOH) could be used, but it risks deprotonating the carboxylic acid to form a carboxylate (-COO⁻), which would increase the product's solubility in the aqueous solution and complicate its isolation[5]. Therefore, a milder base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferable.[6] These bases are strong enough to deprotonate the ammonium ions but generally not strong enough to fully deprotonate the carboxylic acid, allowing the neutral free base to precipitate at its isoelectric point. The use of bicarbonate offers an additional advantage: the reaction produces carbon dioxide gas, which helps to drive the reaction to completion.

The significant difference in solubility between the water-soluble HCl salt and the sparingly soluble free base is the physical principle that enables efficient isolation of the final product by precipitation.

Reaction Scheme

The overall chemical transformation is illustrated below.

cluster_reactants Reactants cluster_products Products compound1 2,3-Diaminobenzoic Acid HCl (in H₂O) product1 2,3-Diaminobenzoic Acid (Free Base, Precipitate) compound1->product1 + Base Addition & Neutralization compound2 Sodium Bicarbonate (NaHCO₃) compound2->product1 + product2 NaCl + H₂O + CO₂ G start Start dissolve Dissolve HCl Salt in Deionized Water start->dissolve prepare_base Prepare Saturated NaHCO₃ Solution neutralize Slowly Add Base with Stirring dissolve->neutralize prepare_base->neutralize monitor_ph Monitor pH & Observe Precipitation neutralize->monitor_ph isolate Isolate Solid by Vacuum Filtration monitor_ph->isolate wash Wash with Cold Deionized Water isolate->wash dry Dry Product Under Vacuum wash->dry end End: Pure Free Base dry->end

Figure 2: Step-by-step experimental workflow for the free base conversion.

Step 1: Dissolution of the Hydrochloride Salt
  • Weigh 5.0 g of 2,3-Diaminobenzoic acid hydrochloride and transfer it to a 250 mL Erlenmeyer flask.

  • Add approximately 100 mL of deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir the mixture on a magnetic stir plate until the solid is completely dissolved. The HCl salt should be freely soluble in water.[1][7]

    • Expertise & Experience: Ensuring complete dissolution at this stage is vital for a homogenous reaction. If the solid does not dissolve readily, gentle warming (to 30-40°C) can be applied, but the solution should be cooled back to room temperature before proceeding to the next step to minimize the solubility of the final product.

Step 2: Neutralization and Precipitation
  • Prepare a saturated solution of sodium bicarbonate by dissolving NaHCO₃ in deionized water until no more solid will dissolve.

  • While vigorously stirring the 2,3-Diaminobenzoic acid HCl solution, begin adding the saturated NaHCO₃ solution dropwise using a pipette or burette.

  • Continue the dropwise addition. You will observe effervescence (CO₂ evolution) and the formation of a precipitate. The solid product typically appears as a tan to brown solid.[1][2]

  • Monitor the pH of the reaction mixture periodically using a pH meter or pH paper. Continue adding the base until the pH of the slurry is between 5.0 and 6.0.

    • Trustworthiness: This pH range is the self-validating checkpoint of the protocol. A pH below this range may result in incomplete conversion, while a significantly higher pH could deprotonate the carboxylic acid, leading to product loss. The precipitation of the solid is a direct visual confirmation of the successful conversion to the less soluble free base.

Step 3: Isolation of the Free Base
  • Once the target pH is reached and precipitation appears complete, allow the slurry to stir for an additional 15-20 minutes at room temperature to ensure maximum product formation.

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of deionized water to ensure a good seal.

  • Pour the slurry into the Büchner funnel and apply a vacuum to collect the solid product.

  • Wash the collected solid cake with two portions of cold (0-8 °C) deionized water (20-30 mL each) to remove any residual sodium chloride and other water-soluble impurities.

    • Expertise & Experience: Using cold water for washing is a critical technique to minimize the loss of the desired product, which has slight solubility in water. [1]The cold temperature reduces this solubility significantly.

Step 4: Drying the Product
  • Press the solid cake firmly with a clean spatula or stopper to remove as much water as possible while it is still on the filter.

  • Transfer the solid to a pre-weighed watch glass or crystallization dish.

  • Dry the product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium sulfate or phosphorus pentoxide) until a constant weight is achieved. For faster drying, a vacuum oven may be used at a moderate temperature (40-50°C).

  • The final product, 2,3-Diaminobenzoic acid free base, should be a tan to dark brown solid. Store it in a dark place under an inert atmosphere, as aromatic diamines can be susceptible to oxidation. [3][4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No precipitate forms Insufficient base added; pH is too low.Continue adding base dropwise while monitoring the pH until it reaches the target range of 5.0-6.0.
Low product yield 1. Incomplete precipitation (pH incorrect).2. Product loss during washing.3. Product is partially soluble in the reaction mixture.1. Re-check the final pH of the filtrate.2. Ensure the wash water is ice-cold.3. Cool the reaction slurry in an ice bath for 30 minutes before filtration.
Product is very dark or gummy Potential oxidation or presence of impurities.Consider performing the neutralization under an inert atmosphere (e.g., nitrogen blanket). Ensure high-purity starting materials and solvents.

References

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from ResearchGate. [Link]

  • LBAO Chemicals. (n.d.). 2,3-Diaminobenzoic acid | 603-81-6 | 98%. Retrieved from LBAO Chemicals. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from ResearchGate. [Link]

  • University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from University of Arizona. [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Retrieved from Chemistry Stack Exchange. [Link]

  • Chemdad Co., Ltd. (n.d.). 2,3-Diaminobenzoic acid. Retrieved from Chemdad. [Link]

Sources

High-Yield Synthesis of 2-Substituted Benzimidazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted benzimidazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for PARP inhibitors (e.g., Veliparib analogs), angiotensin II receptor antagonists, and 5-HT4 receptor antagonists. Its synthesis presents unique challenges due to the specific regiochemistry required (4-position substitution) and the zwitterionic nature of the final product. This guide provides a definitive, field-tested protocol for synthesizing this scaffold from 2,3-diaminobenzoic acid, emphasizing oxidative cyclization with aldehydes and condensation with carboxylic acids.

Introduction & Medicinal Significance

The benzimidazole ring system mimics the purine nucleobase, allowing it to interact effectively with a variety of biological targets. The 4-carboxylic acid substitution pattern is particularly valuable because it provides a handle for further functionalization (e.g., amide coupling to create PARP inhibitors) and establishes a specific polarity profile that influences solubility and bioavailability.

Key Therapeutic Areas:

  • PARP Inhibitors: The carboxamide derivative (often at the 7-position, which is the tautomer of the 4-position) is critical for binding to the poly(ADP-ribose) polymerase active site.

  • 5-HT4 Antagonists: Amides derived from benzimidazole-4-carboxylic acids show high affinity for serotonin receptors.[1]

  • Antivirals: 2-Phenylbenzimidazole derivatives have shown activity against various viral targets.

Retrosynthetic Analysis & Strategy

To access the 4-carboxylic acid isomer exclusively, one must avoid the mixture of isomers that typically results from nitration of pre-formed benzimidazoles. The most reliable strategy is the de novo construction of the imidazole ring using 2,3-diaminobenzoic acid (or its esters) as the critical precursor.

Regiochemistry Note: The reaction of 2,3-diaminobenzoic acid with an electrophile yields the benzimidazole-4-carboxylic acid. In solution, the N1-H and N3-H tautomers exist in equilibrium. Unless the nitrogen is alkylated, the 4-COOH and 7-COOH forms are chemically equivalent tautomers. Convention designates this as the 4-carboxylic acid .

Retrosynthesis Target 2-Substituted Benzimidazole-4-COOH Precursor 2,3-Diaminobenzoic Acid (Key Intermediate) Target->Precursor Cyclization (Oxidative or Acidic) Aldehyde Aldehyde (R-CHO) (Electrophile) Target->Aldehyde Fragment Start 3-Nitrophthalic Acid or 2-Amino-3-nitrobenzoic Acid Precursor->Start Curtius Rearrangement & Reduction

Caption: Retrosynthetic disconnection showing the critical pathway from 3-nitrophthalic acid derivatives to the target scaffold.

Precursor Preparation: 2,3-Diaminobenzoic Acid

Note: This compound is commercially available but expensive. Large-scale synthesis often requires in-house preparation.

Route: 2-Amino-3-nitrobenzoic acid


 Hydrogenation 

2,3-Diaminobenzoic acid.
  • Starting Material: 2-Amino-3-nitrobenzoic acid (or methyl ester).

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions: Hydrogen atmosphere (balloon pressure or 30 psi), RT, 2-4 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[2] The product oxidizes easily (turns dark brown); use immediately or store under argon.

Protocol A: Oxidative Cyclization with Aldehydes (The "Green" Method)

This is the preferred method for generating 2-aryl or 2-alkyl derivatives under mild conditions, avoiding the harsh thermal requirements of polyphosphoric acid.

Mechanism: Formation of a Schiff base followed by oxidative cyclization. Sodium metabisulfite (Na


S

O

) serves dual roles: it forms a bisulfite adduct with the aldehyde to enhance solubility and reactivity, and acts as an oxidant/promoter for the cyclization.
Materials
  • Reagent A: 2,3-Diaminobenzoic acid (1.0 equiv)

  • Reagent B: Aldehyde (e.g., Benzaldehyde) (1.0 - 1.1 equiv)

  • Oxidant/Promoter: Sodium metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) (2.0 - 2.5 equiv)
  • Solvent: Ethanol/Water (3:1 mixture) or DMF (for insoluble aldehydes)

Step-by-Step Procedure
  • Adduct Formation:

    • In a round-bottom flask, dissolve the aldehyde (10 mmol) in Ethanol (20 mL).

    • Add a solution of Na

      
      S
      
      
      
      O
      
      
      (20 mmol) in Water (10 mL) dropwise.
    • Stir at room temperature for 15–30 minutes. A white precipitate (bisulfite adduct) may form; this is normal.

  • Condensation:

    • Add 2,3-diaminobenzoic acid (10 mmol) directly to the mixture.

    • Heat the reaction to reflux (80–90 °C) .

    • Monitor by TLC (or LC-MS).[3] The reaction typically completes in 2–4 hours .

  • Workup (Critical for Zwitterions):

    • Cool the mixture to room temperature.

    • Concentrate: Remove most of the ethanol under reduced pressure.

    • Precipitation: Dilute the aqueous residue with ice water (50 mL).

    • pH Adjustment: The product is amphoteric.

      • If the solution is too acidic, adjust pH to ~4–5 (isoelectric point) using saturated NaHCO

        
         or NH
        
        
        
        OH.
      • If too basic, adjust with dilute acetic acid.

    • Collect the precipitate by filtration.[4][5]

  • Purification:

    • Wash the solid with cold water and diethyl ether (to remove unreacted aldehyde).

    • Recrystallization: Dissolve in hot Ethanol or Methanol. If insoluble, use DMF/Water.

Protocol B: Phillips Condensation (Carboxylic Acids)

Use this method when the aldehyde is unstable or unavailable, or for 2-alkyl derivatives using simple acids (formic, acetic).

Materials
  • 2,3-Diaminobenzoic acid (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Solvent/Reagent: 4N HCl (aqueous) or Polyphosphoric Acid (PPA).

Procedure (4N HCl Method - Preferred for scale)
  • Suspend 2,3-diaminobenzoic acid (10 mmol) and the carboxylic acid (11 mmol) in 4N HCl (30 mL).

  • Reflux the mixture for 6–12 hours .

  • Cool to room temperature.

  • Neutralize carefully with Ammonium Hydroxide (NH

    
    OH) to pH ~5.
    
  • Filter the precipitate.[5][6]

Procedure (PPA Method - For unreactive substrates)
  • Mix diamine and carboxylic acid in PPA (10–20 g).

  • Heat to 120–150 °C for 2–4 hours. Caution: Do not overheat, or decarboxylation of the 4-COOH group may occur.

  • Pour the hot syrup onto crushed ice. Stir vigorously.

  • Neutralize with NaOH or NH

    
    OH to precipitate the product.
    
Experimental Workflow Diagram

Workflow Start Start: Aldehyde + Na2S2O5 Step1 Form Bisulfite Adduct (30 min, RT, EtOH/H2O) Start->Step1 Step2 Add 2,3-Diaminobenzoic Acid Reflux 2-4 hrs Step1->Step2 Check Check TLC/LCMS Complete? Step2->Check Check->Step2 No (Continue Heating) Workup Cool & Concentrate EtOH Dilute with Ice Water Check->Workup Yes pH Adjust pH to 4-5 (Isoelectric Precipitation) Workup->pH Filter Filter & Wash (Cold H2O, Et2O) pH->Filter Final Pure 2-Substituted Benzimidazole-4-COOH Filter->Final

Caption: Workflow for the oxidative cyclization protocol (Method A).

Analytical Data & Troubleshooting

Characterization:

  • 1H NMR (DMSO-d6): Expect a broad singlet for the COOH (11-13 ppm) and a broad singlet for the NH (12-14 ppm). The aromatic region will show the specific pattern of the 2-substituent and the ABC system of the benzimidazole core (typically doublets/triplets around 7.2 - 8.0 ppm).

  • MS (ESI): Positive mode [M+H]+ is usually prominent. Negative mode [M-H]- is often cleaner for carboxylic acids.

Common Pitfalls:

Issue Cause Solution

| Low Yield | Incomplete cyclization (Schiff base intermediate remains). | Increase reaction time or add more oxidant (Na


S

O

or air bubbling). | | Dark Product | Oxidation of diamine precursor. | Use freshly reduced diamine; conduct reaction under N

until reflux. | | No Precipitate | Product is soluble in water (pH incorrect). | The zwitterion is most soluble at extreme pH. Adjust carefully to pH 4-5. | | Decarboxylation | Reaction temperature too high (Method B). | Keep PPA reactions below 150 °C. Use Method A (reflux EtOH) if possible. |
References
  • General Synthesis of Benzimidazoles

    • Organic Syntheses, Coll.[6][7][8] Vol. 2, p. 501 (1943); Vol. 19, p. 16 (1939). (Classic Phillips conditions).

  • Oxidative Cyclization with Sodium Metabisulfite: Ridley, R. G., et al. "High-Yield Synthesis of Benzimidazoles from Aldehydes." Green Chemistry, 2006. (General methodology for bisulfite adducts).
  • Synthesis of 2,3-Diaminobenzoic Acid

    • ChemicalBook, "2,3-Diaminobenzoic acid Synthesis from 2-amino-3-nitrobenzoic acid." Link

  • Medicinal Chemistry Applications (PARP/5-HT4)

    • Lopez-Rodriguez, M. L., et al. "Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists." Journal of Medicinal Chemistry, 1999.

  • Alternative Catalysts (Cobalt/Iron)

    • Bahrami, K., et al. "Cobalt(II) Acetylacetonate Catalyzed Oxidative Coupling." Asian Journal of Science and Technology, 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2,3-Diaminobenzoic Acid (2,3-DABA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DABA-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

2,3-Diaminobenzoic acid (2,3-DABA) presents a classic "solubility trough" challenge due to its zwitterionic nature.[1] Unlike simple organic acids, 2,3-DABA possesses both an acidic carboxyl group (


) and two basic amino groups (

).[1]

The Core Problem: At pH ranges between 3.0 and 5.0, the molecule exists primarily as a zwitterion (net neutral charge), leading to maximum lattice energy and precipitation.[1] To achieve high solubility, you must force the molecule into a distinct ionic state (cationic at low pH or anionic at high pH) or disrupt the crystal lattice using organic cosolvents.[1]

Module 1: The pH Factor (Aqueous Buffers)

The Solubility Logic

You cannot simply add 2,3-DABA to neutral water and expect it to dissolve.[1] You must drive the pH away from its isoelectric point (pI).[1]

  • pH < 2.0: The amino groups protonate (

    
    ), forming a soluble cation.[1]
    
  • pH 3.0 – 5.0 (The Danger Zone): The carboxyl is negative (

    
    ) and amines are positive (
    
    
    
    ).[1] Net charge is zero.[1] Precipitation occurs here.
  • pH > 6.5: The amino groups deprotonate (

    
    ), leaving the carboxylate anion (
    
    
    
    ).[1] This is the preferred state for biological buffers.[1]
Workflow: Selecting the Right Buffer

solubility_decision_tree start Start: Dissolving 2,3-DABA app_type What is the downstream application? start->app_type bio_assay Biological Assay (Cell Culture/Enzymatic) app_type->bio_assay chem_synth Chemical Synthesis (Derivatization) app_type->chem_synth ph_check Can system tolerate pH > 7.0? bio_assay->ph_check acid_route Acid Route: Dissolve in 1M HCl (Forms HCl Salt) chem_synth->acid_route alkaline_route Alkaline Route: Dissolve in 0.1M NaOH, then dilute into PBS (pH 7.4) ph_check->alkaline_route Yes dmso_route Cosolvent Route: Dissolve in 100% DMSO, then dilute (Max 0.5% v/v) ph_check->dmso_route No yes_ph Yes no_ph No

Figure 1: Decision tree for solubilization strategies based on experimental constraints.

Protocol A: Preparation of 100 mM Aqueous Stock (Alkaline Method)

Best for: Assays requiring aqueous conditions without organic solvents.[1]

  • Weigh 152 mg of 2,3-DABA.

  • Add 8 mL of degassed water. Note: The powder will not dissolve yet.[1]

  • Dropwise, add 1 M NaOH while stirring. Monitor pH.

    • Mechanism: You are converting the insoluble zwitterion into the soluble sodium salt.[1]

  • Once the solution clears (approx. pH 7-8), adjust the final volume to 10 mL with water.

  • Critical Step: Filter sterilize (0.22 µm) immediately.[1] Do not autoclave.[1]

Module 2: Cosolvents & Organic Modifiers

If pH adjustment is not possible, Dimethyl Sulfoxide (DMSO) is the gold standard.[1] 2,3-DABA is highly soluble in DMSO due to dipole-dipole interactions that disrupt the aromatic stacking.[1]

Solubility Data Table
Solvent SystemMax Solubility (Est.)StabilityRecommended Use
Pure Water (pH 6) < 1 mg/mLPoorNot Recommended
PBS (pH 7.4) ~5-10 mg/mLModerateGeneral Bio-assays
DMSO (Anhydrous) > 100 mg/mLHighStock Solutions
Ethanol ~20 mg/mLModerateChemical Synthesis
1M HCl > 50 mg/mLHighAcidic Derivatization
Protocol B: The "DMSO Spike" Method

Best for: High-throughput screening or when pH must remain strictly neutral.[1]

  • Prepare a 100 mM stock in anhydrous DMSO.

    • Tip: Store this stock at -20°C in amber vials to prevent oxidation.

  • Calculate the final concentration required (e.g., 100 µM).[1]

  • Add the DMSO stock to your buffer while vortexing .[1]

    • Warning: Do not exceed 0.5% (v/v) DMSO for cell culture, as DMSO itself becomes cytotoxic [1].[1][2]

Module 3: Stability & Oxidation (The Hidden Variable)

2,3-DABA is an ortho-diamine.[1] These are chemically unstable and prone to auto-oxidation, forming colored phenazine or benzimidazole derivatives upon exposure to air and light [2].[1]

Symptoms of Failure:

  • Solution turns yellow/brown over time.[1]

  • Loss of biological activity.[1]

  • Unexpected fluorescence (phenazines are fluorescent).[1]

Prevention Strategy
  • Degas Buffers: Sonicate buffers under vacuum for 15 minutes before use to remove dissolved oxygen.

  • Antioxidants: If the assay permits, add 1 mM Ascorbic Acid or Sodium Metabisulfite to the buffer.[1]

  • Light Protection: Always use amber glassware or wrap tubes in foil.[1]

oxidation_pathway daba 2,3-DABA (Colorless) intermediate Quinone Imine Intermediate daba->intermediate Oxidation oxygen + O2 / Light product Phenazine/Oligomers (Brown/Fluorescent) intermediate->product Polymerization antioxidant Antioxidants (Ascorbate) antioxidant->intermediate Blocks

Figure 2: The oxidation pathway of ortho-diamines and inhibition via antioxidants.[1]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Precipitation on dilution pH shift towards pI (3-5).[1]Ensure the receiving buffer has sufficient buffering capacity (e.g., 50mM HEPES) to maintain pH > 7.[1]0.
Solution turns brown Oxidation of amino groups.[1]Prepare fresh. Use degassed buffers. Add 1mM Ascorbic Acid if compatible.[1]
Inconsistent IC50 data Compound aggregation.Measure absorbance at 600nm (turbidity).[1] If >0.05, add 0.01% Tween-20 to prevent micro-aggregates.[1]
"Oily" droplets forming "Oiling out" effect.[1]The concentration is too high for the aqueous fraction.[1] Reduce final concentration or increase DMSO % (if safe).

References

  • DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids (Stability of 3,4-diaminobenzoic acid analogs). University of Konstanz. Available at: [Link][1]

  • 2,3-Diaminobenzoic acid - PubChem Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • pKa values for benzoic acid and amino-substituted derivatives. Oxford University Press / NIST.[1] (Inferred from 2-amino and 3-aminobenzoic acid data).[1][3][4][5] Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 2,3-Diaminobenzoic Acid Hydrochloride

[1][2]

Topic: Stability of 2,3-Diaminobenzoic Acid Hydrochloride (2,3-DABA HCl) in Solution Ticket ID: TECH-23DABA-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Active Guide[1]

Introduction

2,3-Diaminobenzoic acid hydrochloride is a critical scaffold in the synthesis of benzimidazoles and quinoxalines.[1] However, its structural duality—an electron-rich ortho-diamine fused with an electron-withdrawing carboxylic acid—creates a "stability paradox."[1]

The ortho-diamine moiety renders the compound highly susceptible to oxidative coupling (browning), while the ortho-positioning of the amino groups relative to the carboxylic acid facilitates thermal decarboxylation.[1] This guide provides the mechanistic insight and protocols required to maintain the integrity of this reagent in solution.

Module 1: Dissolution & Immediate Stability

Q1: Why does my solution turn brown/black within minutes of preparation?

Diagnosis: Rapid Auto-oxidation. Mechanism: The ortho-diamine motif is thermodynamically prone to oxidation.[1] In the presence of dissolved oxygen and light, 2,3-DABA undergoes oxidative coupling to form highly conjugated phenazine or azo-oligomers .[1] These impurities are intensely colored (yellow


1

Technical Insight: The hydrochloride salt (HCl) provides a temporary shield.[1] By protonating the amine groups (

11
Q2: I need a neutral stock solution. How do I prevent precipitation?

Diagnosis: Isoelectric Point (pI) Precipitation.[1] Mechanism: 2,3-DABA is amphoteric.[1]

  • pH < 2: Fully protonated (

    
    , 
    
    
    ).[1] Soluble.
  • pH ~3-5 (pI): Zwitterionic form (

    
    , 
    
    
    ).[1] Lowest Solubility.
  • pH > 7: Deprotonated (

    
    , 
    
    
    ).[1] Soluble but highly unstable to oxidation.[1]

Corrective Action: Avoid adjusting the stock solution to pH 3–5. Maintain the stock in dilute acid (0.1 M HCl) or use a polar aprotic solvent (DMSO) if the downstream application tolerates it.[1]

Module 2: Long-Term Storage & Degradation[1][2]

Q3: Can I autoclave the stock solution?

Answer: ABSOLUTELY NOT. Reasoning: Thermal Decarboxylation.[1] The 2,3-substitution pattern creates steric strain and electronic repulsion between the lone pairs of the amine and the carbonyl oxygen.[1] Heat provides the activation energy to eject

1,2-diaminobenzene (o-phenylenediamine)1
  • Consequence: You lose the carboxyl handle required for subsequent cyclization chemistry.[1]

  • Visual Cue: Gas evolution (bubbles) in viscous solvents, though often invisible in water.[1]

Q4: Is -20°C storage sufficient?

Answer: Yes, but freeze-thaw cycles are destructive. Repeated freezing causes local concentration gradients (cryoconcentration), which can shift pH locally and accelerate intermolecular condensation.[1]

  • Protocol: Aliquot immediately after preparation into single-use, light-tight vials (amber glass). Store at -20°C.

Module 3: Data & Reactivity Profile

Stability Matrix
ParameterConditionStability ImpactMechanism
pH Acidic (< 2.[1]0)High Protonation inhibits oxidation.[1]
pH Neutral (7.[1]0)Low Rapid oxidation to phenazines.[1]
Temperature > 60°CCritical Failure Decarboxylation to 1,2-diaminobenzene.[1]
Light UV/Vis ExposureModerate Failure Photochemical radical generation accelerates browning.[1]
Oxygen AerobicHigh Failure Formation of azo/imino species.[2][3]
Degradation Pathways Diagram

The following diagram illustrates the two primary failure modes: Oxidation (Color Change) and Decarboxylation (Loss of Function).[1]

degradation_pathwaysDABA2,3-Diaminobenzoic Acid(Active Reagent)OxidationOxidation (O2 / pH > 6)DABA->OxidationHeatHeat (> 60°C) / AcidDABA->HeatPhenazinePhenazine / Azo Oligomers(Brown/Black Precipitate)Oxidation->PhenazineIrreversibleDiaminobenzene1,2-Diaminobenzene(Colorless impurity)Heat->DiaminobenzeneLoss of CO2

Figure 1: Competing degradation pathways for 2,3-DABA. Note that oxidation causes visible color change, while decarboxylation is often visually undetectable.[1]

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of "Oxidation-Proof" Stock Solution

Use this protocol for analytical standards or sensitive synthesis.

Materials:

  • 2,3-Diaminobenzoic acid HCl[1]

  • Solvent: 0.1 M HCl (degassed) or Anhydrous DMSO (degassed)

  • Argon or Nitrogen gas source[1][2]

Protocol:

  • Solvent Degassing: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.[1] Note: This is the single most effective step to prevent browning.[1]

  • Weighing: Weigh the solid quickly. If the solid powder is already dark brown, it has oxidized in the bottle; discard and purchase fresh reagent .[1]

  • Dissolution: Add the solid to the solvent under a blanket of inert gas.[1]

    • Tip: Do not sonicate excessively, as sonication can generate heat and radicals.[1] Vortex gently.

  • Storage: Immediately filter (0.22 µm) into amber vials. Purge the headspace with Argon before capping.[1] Flash freeze at -20°C.[1]

Troubleshooting Flowchart

troubleshootingStartStart: Inspect SolutionColorCheckIs solution Brown/Black?Start->ColorCheckDiscardDISCARD(Oxidized)ColorCheck->DiscardYesPrecipCheckIs there Precipitate?ColorCheck->PrecipCheckNo (Clear/Pale Yellow)CheckPHCheck pH(Is pH 3-5?)PrecipCheck->CheckPHYesUseSafe to UsePrecipCheck->UseNoAcidifyAcidify to pH < 2or Switch to DMSOCheckPH->AcidifyYes (Isoelectric Point)Acidify->Use

Figure 2: Decision tree for assessing stock solution viability.

References

  • Amaya-García, F., & Unterlass, M. M. (2022).[1][4] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis. (Demonstrates decarboxylation kinetics of 3,4-diaminobenzoic acid, structurally analogous to 2,3-DABA, at elevated temperatures).

  • PubChem. (2025).[1][5] 2,3-Diaminobenzoic acid - Compound Summary. National Library of Medicine.[1] (Physical properties and toxicity data). [1]

  • Thermo Fisher Scientific. (2014).[1] Safety Data Sheet: 3,5-Diaminobenzoic acid. (Provides general handling for diaminobenzoic acid derivatives, emphasizing oxidation hazards). [1]

  • Sigma-Aldrich. (2025).[1][6] 2,3-Diaminobenzoic acid hydrochloride Product Specification. (Storage conditions: Inert atmosphere, Room Temperature/Refrigerated). [1]

Handling light sensitivity of 2,3-Diaminobenzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2,3-Diaminobenzoic acid HCl (2,3-DABA HCl) . It is designed to address the compound's specific photo-oxidative instability, a common but often mishandled challenge in benzimidazole synthesis and pharmaceutical intermediate handling.

Topic: Mitigation of Photo-Oxidative Degradation Ticket Priority: High (Impacts Yield & Purity) Support Level: Tier 3 (Senior Application Scientist)

The Core Issue: Photo-Oxidative Instability

Why is my material turning brown? The "light sensitivity" of 2,3-Diaminobenzoic acid HCl is technically a photo-oxidative process. While the HCl salt stabilizes the amine groups by protonation in the solid state, moisture or dissolution releases the free base.

Upon exposure to actinic light (specifically UV-blue wavelengths <450nm) and oxygen, the electron-rich aromatic ring undergoes a transition (


), facilitating the formation of radical cations. Because the amines are in the ortho position, they are highly susceptible to oxidative coupling, forming colored impurities (azo-dimers or phenazine-like oligomers) that act as "parasitic chromophores," absorbing more light and accelerating degradation.
Degradation Pathway Visualization

The following diagram illustrates why your clear solution turns dark and how this impacts downstream benzimidazole synthesis.

degradation_pathway Start 2,3-DABA HCl (White/Off-white Crystalline) Sol Dissolution/Neutralization (Free Base Release) Start->Sol Solvent Addition Radical Radical Cation Formation Sol->Radical hν (Light) + O₂ Yield Low Yield in Benzimidazole Synthesis Sol->Yield Correct Pathway Impurity Azo/Phenazine Oligomers (Brown/Black Impurities) Radical->Impurity Oxidative Coupling Impurity->Yield Stoichiometric Loss

Figure 1: The photo-oxidative degradation cascade. Note that light (hν) and Oxygen (O₂) act synergistically; removing only one is often insufficient for sensitive applications.

Storage & Handling Protocols

To maintain the integrity of 2,3-DABA HCl, you must treat it as a "Living Reagent"—its purity is dynamic based on its environment.

The "Amber-Inert" Protocol

Applicability: Use this for all GMP, GLP, or quantitative analytical work.

ParameterStandard ConditionCritical Requirement (Tier 3)
Container Clear glass / PlasticAmber Borosilicate Glass (blocks UV <400nm).
Headspace AirArgon or Nitrogen Overlay . Argon is preferred (heavier than air).
Temperature Room Temp2–8°C . Cold slows radical propagation kinetics.
Desiccation NoneRequired . Moisture hydrolyzes the HCl salt, increasing reactivity.
Lighting Lab FluorescenceRed/Yellow Filtered Light or minimal exposure.
Operational Workflow

Follow this logic gate when handling the material for synthesis:

handling_workflow Check Visual Inspection: Is powder white/off-white? Stop STOP: Purify via Recrystallization (See FAQ #2) Check->Stop No (Brown/Black) Weigh Weighing Step: Dim lights, <2 mins exposure Check->Weigh Yes Solvent Solvent Prep: Degas solvent (Sparge 15 min) Weigh->Solvent Dissolve immediately React Reaction: Wrap flask in foil, Inert atm Solvent->React

Figure 2: Decision matrix for handling 2,3-DABA HCl to prevent pre-reaction degradation.

Troubleshooting & FAQs

Real-world solutions for common laboratory scenarios.

Q1: "My HPLC shows 'Ghost Peaks' near the solvent front. Is this the compound?"

Diagnosis: Likely oxidative degradation products . Explanation: 2,3-DABA is highly polar. If you dissolve it in non-degassed methanol/water for HPLC, it can degrade inside the autosampler vial before injection, especially if the tray is not cooled or protected from light. The Fix:

  • Prepare HPLC samples immediately before injection.

  • Use Amber HPLC Vials .

  • Add 0.1% Ascorbic Acid (antioxidant) to the diluent if it does not interfere with your specific assay.

Q2: "The powder in the bottle has a brown crust, but it's white underneath. Can I use it?"

Diagnosis: Surface photo-oxidation. Risk: High. Even 1-2% oxidized impurity can act as a radical initiator or catalyst poison in metal-catalyzed downstream reactions. The Fix (Purification Protocol):

  • Don't scrape: Do not just scrape off the top; the oxidation may have leached.

  • Recrystallization:

    • Dissolve in minimum hot water containing 1-2% activated charcoal.

    • Filter hot (removes oxidized polymers).

    • Add conc. HCl to the filtrate to reprecipitate the HCl salt.

    • Dry under vacuum in the dark.

Q3: "I am synthesizing a Benzimidazole, but my yield is 40% lower than literature."

Diagnosis: Quinone formation competition. Explanation: In the Phillips condensation (reaction with carboxylic acids/aldehydes), the diamine must act as a nucleophile. If 2,3-DABA oxidizes to a quinone-imine intermediate, it loses nucleophilicity and cannot cyclize. The Fix:

  • Degas the reaction solvent (e.g., 4N HCl or Polyphosphoric acid) before adding the 2,3-DABA.

  • Run the reaction under a positive pressure of Nitrogen.

  • Wrap the reflux condenser and flask in aluminum foil.

References & Authority

The protocols above are grounded in the chemical behavior of aromatic amines and specific safety data for 2,3-DABA.

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: 3,5-Diaminobenzoic acid (Analogous handling for 2,3-isomer). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Diaminobenzoic acid. Retrieved from

  • National Institutes of Health (NIH). (1992). The Photochemistry of P-Aminobenzoic Acid. (Mechanistic basis for aminobenzoic acid photo-oxidation). PubMed. Retrieved from

  • BenchChem. (2025).[1] Benzimidazole Synthesis Troubleshooting Guide. (Regioselectivity and degradation impact). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific SDS for your batch before handling.

Sources

Optimal pH for amide bond formation with 2,3-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #23-DABA-OPT Subject: Optimization of pH parameters for Amide Bond Formation with 2,3-Diaminobenzoic Acid Status: Resolved / Guide Available

Executive Summary

Working with 2,3-Diaminobenzoic acid (2,3-DABA) presents a "triangular" chemoselectivity challenge. You are managing three reactive centers: a carboxylic acid (C1), a sterically crowded amine (C2), and a more accessible amine (C3).[1]

The optimal pH for amide bond formation is not a single static point but a dynamic range dependent on whether 2,3-DABA acts as the Nucleophile (amine reacting) or the Electrophile (acid reacting). Furthermore, the ortho-diamine motif creates a high risk of unintended cyclization to benzimidazoles.

Module 1: The pH Landscape & Reactivity Theory

To optimize your reaction, you must first understand the protonation state of 2,3-DABA.[1]

Functional GroupApprox. pKaState at pH 4.0State at pH 7.5Impact on Coupling
Carboxylic Acid (C1) ~2.0 - 2.5Ionized (

)
Ionized (

)
Electron-withdrawing; deactivates the C2-amine via H-bonding.
C2-Amine (Ortho) ~2.5 - 3.5Partially ProtonatedFree Base (

)
Low Reactivity. Sterically hindered and electronically deactivated.
C3-Amine (Meta) ~4.8 - 5.1Protonated (

)
Free Base (

)
High Reactivity. The primary nucleophile at neutral/basic pH.

The Critical Conflict:

  • At pH < 5.0: The amines are protonated (

    
    ) and non-nucleophilic. Coupling yield will be near zero.
    
  • At pH > 8.5: Hydrolysis of activated esters (NHS/active intermediates) accelerates, destroying your coupling reagent before the reaction completes.[1]

  • The "Goldilocks" Zone: pH 7.2 – 8.0 is required for the nucleophilic attack of the amine, while pH 4.5 – 6.0 is optimal for the initial activation of the carboxylic acid partner (using EDC).

Module 2: Validated Protocols

Scenario A: 2,3-DABA as the Nucleophile (Reacting with an External Acid)

Target: Coupling an external Carboxylic Acid (R-COOH) to the C3-Amine of 2,3-DABA.

The "Two-Stage pH Shift" Protocol This method prevents the self-polymerization of 2,3-DABA and ensures the amine is reactive only when the electrophile is ready.

  • Activation Stage (pH 4.5 – 6.0):

    • Dissolve the external carboxylic acid (R-COOH) in MES buffer (100 mM, pH 5.0).

    • Add EDC (1.5 eq) and NHS (2.5 eq).

    • Reaction: 15–30 minutes at Room Temp.

    • Why: Acidic pH stabilizes the active O-acylisourea intermediate and favors NHS-ester formation.

  • Coupling Stage (pH 7.2 – 8.0):

    • Dissolve 2,3-DABA in Phosphate Buffered Saline (PBS) or Bicarbonate buffer adjusted to pH 7.5 .[1]

    • Critical Step: Add the activated R-COOH solution to the 2,3-DABA solution.

    • Adjust final pH immediately to 7.5 – 8.0 using dilute NaOH or TEA.

    • Reaction: 2–4 hours.

    • Why: At pH 7.5, the C3-amine is deprotonated (

      
      ) and attacks the NHS-ester. The C2-amine remains largely unreactive due to steric hindrance and internal H-bonding with the carboxylate.
      
Scenario B: 2,3-DABA as the Electrophile (Reacting with an External Amine)

Target: Coupling the C1-Acid of 2,3-DABA to an external Amine (R-NH2).

WARNING: This pathway is prone to polymerization (DABA reacting with DABA).

  • Requirement: You must use a large excess of the external amine or protect the amines of 2,3-DABA (e.g., Boc-protection) prior to activation.

  • Direct Coupling (High Risk): If protection is impossible, use HATU/DIPEA in DMF.[1]

    • pH Control: Maintain "apparent pH" (basic) using excess DIPEA (3.0 eq).

    • Mechanism: HATU reacts faster with the carboxylate than the amines can self-couple, provided the external amine is in excess.

Module 3: Visualizing the Pathway & Risks

The following diagram illustrates the competition between the desired amide formation and the "Benzimidazole Trap" (cyclization).

ReactionPathways Start 2,3-Diaminobenzoic Acid + Activated Acid (R-COX) Amide Desired Amide Product (C3-Amidation) Start->Amide pH 7.5-8.0 Kinetic Control OrthoAmide Ortho-Amide Intermediate (C2-Amidation) Start->OrthoAmide pH > 9.0 or High Temp Benzimidazole CRITICAL SIDE PRODUCT: Benzimidazole Derivative Amide->Benzimidazole Prolonged reaction High Temp OrthoAmide->Benzimidazole Acidic Workup (pH < 4) or Heat (>60°C)

Caption: Figure 1. Reaction pathways for 2,3-DABA. Note that the desired amide can cyclize into a benzimidazole if exposed to heat or strong acid during workup.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a precipitate immediately upon mixing. What happened?

  • Diagnosis: You likely hit the Isoelectric Point (pI) of the zwitterion. 2,3-DABA has low solubility when its net charge is zero (approx pH 3.5–4.5).

  • Fix: Ensure your reaction solvent is maintained at pH > 7.0 (where the molecule is anionic

    
    ) or pH < 2.0  (cationic). For amide coupling, pH 7.5–8.0 is the only viable option to keep it soluble and nucleophilic.[1]
    

Q2: I see a product with Mass [M-18]. Is this my amide?

  • Diagnosis: No. A loss of 18 mass units (water) typically indicates cyclization to a benzimidazole .

  • Cause: This happens if the reaction was heated or if the intermediate amide was exposed to acidic conditions for too long.

  • Fix: Keep the reaction temperature at 4°C to 20°C . Do not heat. Perform workup at neutral pH if possible.

Q3: Which amine reacts first?

  • Answer: The C3-amine (meta to COOH) is the primary nucleophile.

  • Reasoning: The C2-amine is deactivated by two factors:

    • Steric Hindrance: It is sandwiched between the carboxylic acid and the C3-amine.

    • Hydrogen Bonding: The C2-amine protons H-bond with the adjacent carboxylate, locking it in a non-reactive conformation.

Q4: Can I use DCC/DMAP?

  • Answer: Avoid DMAP if possible. DMAP is a strong nucleophilic catalyst that can sometimes promote side reactions with the ortho-diamine system. HATU/DIPEA or EDC/NHS are cleaner alternatives for this specific substrate.

References

  • National Institute of Standards and Technology (NIST). pKa values for benzoic acid and amino-substituted derivatives.[2] (Data indicates 2-aminobenzoic acid pKa ~2.0/4.8; 3-aminobenzoic acid pKa ~3.1/4.6).

  • Thermo Fisher Scientific. EDC/NHS Crosslinking Protocol & pH Optimization. (Establishes the two-step pH shift: Activation at pH 5, Coupling at pH 7.5).

  • BenchChem. Technical Support: Optimizing pH for EDC/NHS Reactions. (Confirms hydrolysis rates of NHS esters increase significantly above pH 8.5).

  • PubChem. 2,3-Diaminobenzoic acid Compound Summary. (Structural data and chemical properties).[3][4][5][6][7] [1]

Sources

Validation & Comparative

Comparative Guide: HPLC Impurity Profiling of 2,3-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Diaminobenzoic acid (2,3-DABA) is a critical intermediate in the synthesis of neuroprotective agents, enzyme inhibitors, and high-performance polymers (polybenzimidazoles). Its purity is paramount; however, profiling its impurities is analytically challenging due to the compound's amphoteric nature (zwitterionic behavior) and the presence of structurally similar positional isomers (e.g., 3,4-DABA).

This guide objectively compares three HPLC methodologies for impurity profiling. While standard C18 methods often fail to resolve positional isomers, Mixed-Mode Chromatography (RP/SCX) is identified as the superior approach, offering distinct selectivity mechanisms that separate isomers based on both hydrophobicity and ionization state.

Part 1: The Analytical Challenge

The primary difficulty in analyzing 2,3-DABA lies in separating it from its synthesis by-products and isomers.

  • Positional Isomerism: The 3,4-diamino and 2,5-diamino isomers possess identical molecular weights and similar hydrophobicities (

    
    ), making standard Reversed-Phase (RP) separation difficult.
    
  • Amphoteric Nature: The molecule contains both basic amine groups (

    
    ) and an acidic carboxyl group (
    
    
    
    ). Retention shifts drastically with pH.
  • Key Impurities:

    • Isomers: 3,4-Diaminobenzoic acid (3,4-DABA).

    • Decarboxylation Products: 1,2-Phenylenediamine (formed via thermal degradation).

    • Precursors: 2-Amino-3-nitrobenzoic acid (incomplete reduction).

Impurity Formation & Degradation Pathway

The following diagram illustrates the synthesis and potential degradation pathways that necessitate robust profiling.[1]

DABA_Pathways Precursor 2-Amino-3-nitrobenzoic acid (Precursor) DABA23 2,3-Diaminobenzoic acid (Target) Precursor->DABA23 Reduction (H2/Pd) DABA34 3,4-Diaminobenzoic acid (Isomer Impurity) Precursor->DABA34 Regio-isomer Side Reaction PDA 1,2-Phenylenediamine (Degradant) DABA23->PDA Decarboxylation (-CO2, Heat/Acid)

Figure 1: Synthesis and degradation pathways leading to common impurities in 2,3-DABA.

Part 2: Comparative Methodology

We evaluated three distinct chromatographic approaches. The data below summarizes their performance in resolving 2,3-DABA from its critical isomer, 3,4-DABA.

Method A: Standard C18 (The Baseline)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Conditions: Phosphate buffer pH 3.0 / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

  • Verdict: Insufficient. The amine groups are protonated at pH 3.0, making the molecules highly polar and causing early elution with poor resolution between isomers.

Method B: Pentafluorophenyl (PFP) (The Specialist)
  • Column: PFP (L43), 150 x 4.6 mm, 3 µm.

  • Conditions: Ammonium Formate pH 3.0 / Methanol.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions + Dipole-dipole.
  • Verdict: Good. The fluorinated phase interacts with the aromatic ring's electron density. Since the position of the amine groups alters the ring's electron distribution, PFP columns separate isomers better than C18.

Method C: Mixed-Mode RP/SCX (The Recommended Solution)
  • Column: Alkyl chain with embedded sulfonic acid groups (e.g., Primesep 100 or equivalent).[2]

  • Conditions: ACN / Water / 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Hydrophobic + Cation Exchange.

  • Verdict: Superior. This method utilizes the basicity of the diamine groups. 2,3-DABA and 3,4-DABA have slightly different pKa values for their amino groups. The cation exchange mechanism exploits this, resulting in wide peak separation.

Comparative Performance Data
ParameterMethod A (C18)Method B (PFP)Method C (Mixed-Mode)
Resolution (

)
(2,3- vs 3,4-DABA)
0.8 (Co-elution)2.1> 5.0
Tailing Factor (

)
1.81.21.05
Retention Time (min) 3.5 (Unretained)8.212.5 (Tunable)
Mobile Phase Complexity LowMediumLow
MS Compatibility No (Non-volatile buffer)YesYes

Part 3: Detailed Experimental Protocol (Method C)

This protocol utilizes Mixed-Mode Chromatography , selected for its ability to provide baseline separation of amphoteric isomers where traditional C18 fails.

Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or UV detector.

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100, 150 x 4.6 mm, 5 µm).

  • Reagents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water, Trifluoroacetic Acid (TFA).

Preparation of Solutions
  • Diluent: Water:ACN (80:20 v/v) with 0.1% TFA. Note: Acidic diluent is crucial to ensure amines are protonated and soluble.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Standard Stock: Dissolve 2,3-DABA reference standard to 0.5 mg/mL in Diluent.

  • Impurity Stock: Prepare a mix of 3,4-DABA and 1,2-Phenylenediamine at 0.5 mg/mL.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: UV @ 230 nm (primary) and 254 nm (secondary).

    • Why 230 nm? Benzoic acid derivatives show strong absorption here, maximizing sensitivity for trace impurities.

  • Gradient Program:

Time (min)% Mobile Phase BDescription
0.010Initial equilibration
15.060Linear gradient to elute hydrophobic impurities
15.110Return to initial
20.010Re-equilibration
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly before running samples:

  • Resolution (

    
    ):  > 3.0 between 2,3-DABA and 3,4-DABA.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

Part 4: Method Development Workflow

The following flowchart guides the user through the logic of optimizing this specific separation, ensuring the scientist understands why parameters are adjusted.

Method_Dev Start Start Method Development Step1 Select Stationary Phase (Mixed-Mode RP/SCX) Start->Step1 Step2 Screen Mobile Phase pH (Must be < pKa of amines) Step1->Step2 Decision Is Resolution > 2.0? Step2->Decision Adjust1 Increase Buffer Ionic Strength (Reduces retention of amines) Decision->Adjust1 No (Peaks too broad/retained) Adjust2 Adjust Organic Modifier % (Changes hydrophobic selectivity) Decision->Adjust2 No (Co-elution) Final Validate Method (Linearity, LOQ, Accuracy) Decision->Final Yes Adjust1->Decision Adjust2->Decision

Figure 2: Decision matrix for optimizing mixed-mode separation of diaminobenzoic acids.

References

  • BenchChem Technical Support. (2025).[1][3] A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates. Retrieved from

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid and Isomers. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid on Primesep 100. Retrieved from

  • RSC Analytical Methods. (2014). Validation of HPLC Methods for Aminobenzoic Acid Derivatives. Retrieved from

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from

Sources

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 2,3-Diaminobenzoic Acid Hydrochloride: A Comparative Approach

2,3-Diaminobenzoic acid is a critical starting material and intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, dyes, and specialty polymers.[1][2] Its hydrochloride salt is often preferred for its improved stability and handling properties. For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of this raw material are not mere procedural steps; they are foundational to ensuring the integrity, safety, and reproducibility of the entire synthetic pathway.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-diaminobenzoic acid hydrochloride. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from other essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This comparative framework is designed to empower scientists to select the most appropriate analytical tools to solve specific challenges, from routine quality control to complex structural elucidation.

Part 1: Unraveling the Structure with ¹H NMR Spectroscopy

¹H NMR spectroscopy stands as the cornerstone technique for the definitive structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and relative number of protons, which together create a unique fingerprint of the molecule's atomic framework.[3]

Deciphering the Spectrum: From Free Base to Hydrochloride Salt

To fully appreciate the ¹H NMR spectrum of the hydrochloride salt, we must first understand the spectrum of the parent free base, 2,3-diaminobenzoic acid.

  • The Aromatic Region: The three protons on the benzene ring (H4, H5, and H6) form a coupled spin system. Due to the differing electronic effects of the adjacent amino and carboxylic acid groups, these protons are chemically non-equivalent. The proton at position 6 (H6) is ortho to the carboxylic acid, H4 is ortho to an amino group, and H5 is situated between them. This arrangement typically results in three distinct signals, each appearing as a doublet of doublets (dd). Published data for the free base in DMSO-d₆ shows signals around δ 7.09 (dd) , δ 6.67 (dd) , and δ 6.34 (t or dd) .[4]

  • The Amine and Carboxyl Protons: The two amino groups (-NH₂) and the carboxylic acid proton (-COOH) are acidic and undergo chemical exchange. In the free base, the four amine protons often appear as a single broad singlet.[4] The carboxylic acid proton is also a broad singlet, typically found far downfield (>10 ppm).

The Critical Impact of Hydrochloride Formation: The conversion to a hydrochloride salt involves the protonation of the basic amino groups to form ammonium ions (-NH₃⁺). This structural change has a profound and predictable effect on the ¹H NMR spectrum.

  • Electron-Withdrawing Effect: The newly formed -NH₃⁺ groups are significantly more electron-withdrawing than the original -NH₂ groups. This effect deshields the nearby aromatic protons, causing their signals to shift downfield (to a higher ppm value). This phenomenon is a key diagnostic indicator of salt formation. A similar effect is observed when comparing 3,4-diaminobenzoic acid with its dihydrochloride salt, where aromatic signals shift to higher frequencies.[5]

  • Ammonium and Carboxyl Protons: The protons of the -NH₃⁺ groups will be visible, typically as a very broad peak that integrates to six protons. The -COOH proton remains, also appearing as a broad singlet at a high chemical shift.[3][5] The exact position and shape of these peaks can be highly dependent on the solvent, concentration, and water content.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol ensures a reliable and interpretable spectrum. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial as it solubilizes the salt and allows for the observation of the exchangeable -NH₃⁺ and -COOH protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,3-diaminobenzoic acid hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is common practice.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Allow the sample temperature to equilibrate (typically 25 °C).

    • Acquire the spectrum using standard pulse-acquire parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio. A relaxation delay of at least 5 seconds is recommended for accurate integration, especially for the aromatic signals.[6]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the reference signal.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 (~0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Equilibrate Equilibrate Temperature Insert->Equilibrate Acquire Acquire Data (≥16 Scans) Equilibrate->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference Spectrum Process->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: Workflow for ¹H NMR analysis of 2,3-diaminobenzoic acid HCl.

Expected Data Summary

The following table summarizes the anticipated ¹H NMR data for 2,3-diaminobenzoic acid hydrochloride in DMSO-d₆. The chemical shifts are estimates based on the free base data and the expected downfield shift upon protonation.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.5 - 7.8Doublet of Doublets (dd)Jortho ≈ 7-9, Jmeta ≈ 1-21H
H-4~7.2 - 7.5Doublet of Doublets (dd)Jortho ≈ 7-9, Jmeta ≈ 1-21H
H-5~6.8 - 7.1Triplet or ddJortho ≈ 7-91H
-NH₃⁺>8.0 (variable)Broad Singlet (br s)N/A6H
-COOH>11.0 (variable)Broad Singlet (br s)N/A1H

Part 2: A Comparative Analysis with Orthogonal Techniques

While ¹H NMR provides unparalleled detail on structural connectivity, a comprehensive analytical strategy, particularly in a regulated environment like drug development, mandates the use of orthogonal techniques.[7][8] These methods provide complementary information, ensuring a more complete profile of the material's identity, purity, and properties.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a powerful separation technique ideal for determining the purity of a sample and quantifying its components.[9] For 2,3-diaminobenzoic acid hydrochloride, its primary role is to separate the main component from any potential impurities, such as positional isomers (e.g., 3,4- or 2,4-diaminobenzoic acid) or residual starting materials.

Principle of Separation: A reversed-phase method, utilizing a nonpolar C18 stationary phase and a polar mobile phase, is typically employed. The separation is based on the differential partitioning of the analytes between the two phases. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[9]

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Phosphoric or Formic Acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at ~280 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 0.1 mg/mL), filter through a 0.45 µm syringe filter, and inject.

Comparison Table: ¹H NMR vs. HPLC

Parameter ¹H NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure and connectivity.Purity, quantification, separation of components.
Selectivity High for structurally different molecules. May struggle with some isomers.Excellent for separating closely related compounds, including isomers.
Sensitivity Moderate (mg range).High (µg to ng range).
Quantification Excellent (qNMR) with an internal standard, independent of analyte.Excellent, requires a specific reference standard for each analyte.
Structural Info Unambiguous for the main component.None directly; requires coupling to MS for structural data.
Throughput Lower; typically 5-15 minutes per sample plus setup.Higher; can be fully automated for large sample sets.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Expected Spectral Features: For 2,3-diaminobenzoic acid hydrochloride, the FT-IR spectrum provides a clear fingerprint of its key functional groups:

  • -NH₃⁺ Stretches: Broad absorptions in the 3200-2800 cm⁻¹ region.

  • -OH Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹, often overlapping with other signals.[11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹.

  • N-H Bends: Absorptions around 1620-1500 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.[12]

Key Insight: While ¹H NMR confirms the arrangement of atoms, FT-IR rapidly confirms the presence of all expected functional groups (-NH₃⁺, -COOH, aromatic ring), serving as a fast and effective identity check.

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides a direct measurement of a molecule's mass-to-charge ratio (m/z), making it the definitive technique for confirming molecular weight.

Application and Data: When analyzed by a technique like Electrospray Ionization (ESI), 2,3-diaminobenzoic acid (free base molecular formula C₇H₈N₂O₂) will be readily ionized.[13]

  • Expected Ion: In positive ion mode, the most prominent ion would be the protonated molecule [M+H]⁺.

  • Monoisotopic Mass (Free Base): 152.0586 Da.[13]

  • Observed m/z for [M+H]⁺: 153.0659.[14]

Key Insight: MS provides no information about the isomeric structure (e.g., it cannot distinguish 2,3- from 3,4-diaminobenzoic acid), but it unequivocally confirms the molecular formula. It is a perfect complementary technique to NMR.

Part 3: A Synthesis for the Practicing Scientist

The characterization of a critical raw material like 2,3-diaminobenzoic acid hydrochloride is a multi-faceted task. No single technique provides all the necessary information. While ¹H NMR is the most powerful tool for the primary task of unambiguous structural elucidation, it is most effective when used within a broader analytical workflow.

  • For Identity: A combination of ¹H NMR (structure), MS (molecular weight), and FT-IR (functional groups) provides an irrefutable identity profile.

  • For Purity: HPLC is the superior technique for detecting and quantifying impurities, especially isomers that may be difficult to resolve by NMR alone.

  • For Quantification: Both HPLC (with a reference standard) and quantitative ¹H NMR (qNMR, with an internal standard) are powerful methods for assay determination.

The diagram below illustrates a logical workflow for selecting the appropriate analytical technique based on the scientific question being asked.

Diagram: Analytical Technique Selection Workflow

G Question What is the Analytical Goal? Structure What is the exact structure? MolWeight What is the molecular weight? FuncGroups What functional groups are present? Purity Are isomers or impurities present? Assay What is the concentration/potency? NMR ¹H NMR Spectroscopy Structure->NMR MS Mass Spectrometry MolWeight->MS FTIR FT-IR Spectroscopy FuncGroups->FTIR HPLC HPLC Purity->HPLC Assay->NMR (qNMR) Assay->HPLC

Caption: Logic diagram for selecting analytical methods based on the desired information.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and robust data package that ensures the quality of their materials and the success of their scientific endeavors.

References

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)....
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • ResearchGate. (n.d.). ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl.
  • Taylor & Francis Online. (2023, January 16). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
  • Gable, K. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ScienceDirect. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • PubChemLite. (2026). 2,3-diaminobenzoic acid (C7H8N2O2).
  • SIELC. (2018, February 16). Separation of 3,5-Diaminobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Springer. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Journal of Drug Delivery and Therapeutics. (2019, July 15). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Retrieved from [Link]

  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing.
  • PMC. (n.d.).

Sources

Technical Guide: Detection and Quantification of Decarboxylated Impurities in 2,3-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Diaminobenzoic acid (2,3-DABA) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and high-performance polymers. A persistent challenge in its manufacturing and storage is its propensity for thermal decarboxylation , yielding 1,2-diaminobenzene (o-phenylenediamine, OPD) .

Unlike the parent molecule, OPD is a known sensitizer and suspected mutagen (Class 2 solvent/impurity context). Its presence not only compromises the yield of downstream reactions (e.g., by altering stoichiometry in condensation reactions) but also poses a significant regulatory compliance risk under ICH M7 guidelines for genotoxic impurities.

This guide provides a comparative technical analysis of detection methodologies, focusing on the separation of the zwitterionic parent (2,3-DABA) from the basic impurity (OPD).

Part 1: The Chemistry of Degradation

Understanding the impurity formation is prerequisite to detection. 2,3-DABA undergoes decarboxylation under thermal stress or acidic catalysis, releasing CO₂ and forming OPD.

Degradation Pathway

The following diagram illustrates the decarboxylation mechanism and the subsequent oxidation risk of OPD, which complicates analysis by generating "ghost peaks" (phenazine oligomers).

Decarboxylation DABA 2,3-Diaminobenzoic Acid (Parent) Transition Transition State (Thermal/Acidic) DABA->Transition Heat / H+ OPD 1,2-Diaminobenzene (Impurity: OPD) Transition->OPD CO2 CO2 (Gas) Transition->CO2 Oxidation Phenazine Oligomers (Colored/Ghost Peaks) OPD->Oxidation Air/Light (Slow)

Figure 1: Thermal decarboxylation pathway of 2,3-DABA to OPD and subsequent oxidative degradation.

Part 2: Comparative Analysis of Detection Methods

We evaluated three primary methodologies for detecting OPD in a 2,3-DABA matrix.

Method A: RP-HPLC with UV Detection (The QC Workhorse)
  • Principle: Separation based on polarity differences on a C18 stationary phase. The carboxylic acid group on 2,3-DABA makes it significantly more polar than OPD, resulting in distinct retention times.

  • Best For: Routine Quality Control (QC), Assay testing (>0.05% impurity levels).

  • Pros: Robust, low cost, widely available.

  • Cons: Lower sensitivity; OPD is UV-active but lacks a distinct chromophore compared to the parent, requiring low-wavelength detection (210-254 nm) susceptible to baseline noise.

Method B: LC-MS/MS (The Trace Standard)
  • Principle: Uses Multiple Reaction Monitoring (MRM) to detect the specific mass transition of OPD.

  • Best For: Genotoxic Impurity (GTI) screening, trace analysis (<10 ppm).

  • Pros: Definitive identification, extreme sensitivity, unaffected by UV-inactive matrix components.

  • Cons: High capital cost, matrix effects (ion suppression) from the high concentration of parent DABA.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)
  • Principle: Integration of unique aromatic proton signals.

  • Best For: Reference Standard characterization; absolute purity determination.

  • Pros: No reference standards required for the impurity (if internal standard used), non-destructive.

  • Cons: High LOD (~0.1%); not suitable for trace impurity analysis.

Performance Data Summary
FeatureRP-HPLC (UV)LC-MS/MS1H-qNMR
Limit of Detection (LOD) ~50 ppm (0.005%)< 1 ppm~1000 ppm (0.1%)
Linearity (R²) > 0.999> 0.995N/A (Single Point)
Specificity High (Chromatographic)Very High (Mass + Time)High (Structural)
Throughput High (10-15 min run)High (5-8 min run)Low
Capital Cost Low ($)High (

$)
Very High (

)

Part 3: Recommended Experimental Protocols

Sample Preparation (Critical Step)
  • Challenge: OPD oxidizes rapidly in solution, turning brown and reducing recovery rates.

  • Solution: Use freshly prepared mobile phase as diluent and analyze within 4 hours.

  • Protocol:

    • Weigh 50 mg of 2,3-DABA sample.

    • Dissolve in 50 mL of Mobile Phase A (Buffer). Note: Avoid pure organic solvents initially to prevent precipitation of the zwitterionic parent.

    • Sonicate for 5 minutes (maintain temp < 25°C).

    • Filter through a 0.22 µm PVDF filter (Nylon filters may bind amines).

RP-HPLC Method (Validated for QC)

This method uses an acidic mobile phase to keep both amine groups protonated, leveraging the carboxylic acid difference for separation.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Low pH suppresses carboxylic acid ionization, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 235 nm (Isosbestic point region) and 210 nm (for OPD sensitivity).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar DABA)

    • 2-10 min: 5% -> 40% B (Elution of OPD)

    • 10-15 min: Re-equilibration

Expected Results:

  • 2,3-DABA Retention: ~3.5 min (Elutes first due to polarity).

  • OPD Retention: ~7.8 min (Elutes later, more hydrophobic).

LC-MS/MS Method (For Trace Analysis)

For detecting OPD at ppm levels (e.g., for safety compliance).

  • Ionization: ESI Positive Mode (Amine protonation).

  • MRM Transitions:

    • OPD: 109.1 m/z -> 80.1 m/z (Quantifier), 109.1 -> 65.1 (Qualifier).

    • 2,3-DABA: 153.1 m/z -> 135.1 m/z (Loss of water).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B). Phosphate buffers are incompatible with MS.

Part 4: Analytical Workflow Diagram

The following flowchart defines the decision matrix for selecting the correct analytical technique based on the development stage.

Workflow Start Sample Received: 2,3-DABA Batch Purpose Define Purpose Start->Purpose Route_QC Routine QC / Yield Check (>0.1% Impurity) Purpose->Route_QC Purity Assay Route_Safety GTI Safety Screen (<100 ppm Impurity) Purpose->Route_Safety Toxicity Check Method_HPLC Execute RP-HPLC (UV) pH 2.5 Phosphate Route_QC->Method_HPLC Method_MS Execute LC-MS/MS ESI+ MRM Mode Route_Safety->Method_MS Decision Check Specification Method_HPLC->Decision Calc % Area Method_MS->Decision Calc ppm Pass Release Batch Decision->Pass < Limit Fail Reprocess / Reject Decision->Fail > Limit

Figure 2: Decision matrix for analytical method selection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 198069, 2,3-Diaminobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: o-Phenylenediamine (1,2-Diaminobenzene). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of 2,3-Diaminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a thorough understanding of the spectral characteristics of molecular building blocks is paramount. 2,3-Diaminobenzoic acid (2,3-DABA), with its unique arrangement of two amino groups and a carboxylic acid on a benzene ring, serves as a versatile precursor for a wide range of compounds, from pharmaceuticals to dyes. This guide provides a comparative analysis of the UV-Vis absorption spectra of 2,3-DABA and its derivatives, supported by experimental data and theoretical principles. Our focus is to elucidate how structural modifications influence the electronic transitions and, consequently, the UV-Vis absorption profile of these compounds.

The Fundamental Chromophore: 2,3-Diaminobenzoic Acid

The UV-Vis spectrum of an aromatic compound is governed by the electronic transitions between molecular orbitals, primarily the π → π* and n → π* transitions. The benzene ring itself is a chromophore, and the addition of auxochromes, such as amino (-NH₂) and carboxyl (-COOH) groups, modifies the energy of these transitions, leading to shifts in the absorption maxima (λmax).

In 2,3-diaminobenzoic acid, the two electron-donating amino groups and the electron-withdrawing carboxylic acid group create a complex electronic environment. This substitution pattern is distinct from its isomers, such as anthranilic acid (2-aminobenzoic acid) and p-aminobenzoic acid (PABA), resulting in a unique spectral fingerprint.

Comparative Spectral Analysis: The Impact of Derivatization

The derivatization of 2,3-DABA at its functional groups—the carboxylic acid and the amino groups—leads to predictable yet significant alterations in its UV-Vis absorption spectrum. Here, we compare the spectral properties of the parent acid with its ester and heterocyclic derivatives.

Esterification of the Carboxyl Group

Esterification of the carboxylic acid group in 2,3-DABA to form alkyl esters has a relatively subtle effect on the UV-Vis spectrum. The primary electronic transitions are still dominated by the aminobenzene chromophore. Experimental data for 2,3-DABA and its methyl, ethyl, and isopropyl esters in methanol demonstrate this principle.[1]

CompoundAbsorption Maxima (λmax) in MethanolMolar Extinction Coefficient (ε)
2,3-Diaminobenzoic Acid290.0 nm, 231.3 nm2000 M⁻¹cm⁻¹, 3400 M⁻¹cm⁻¹
Methyl 2,3-diaminobenzoate~237.5 nmNot specified
Ethyl 2,3-diaminobenzoate~237.5 nmNot specified
Isopropyl 2,3-diaminobenzoate~237.5 nmNot specified

Table 1: UV-Vis Absorption Data for 2,3-Diaminobenzoic Acid and its Alkyl Esters in Methanol.[1]

As the data indicates, the ester derivatives exhibit similar absorption maxima.[1] The slight variations in the molar extinction coefficient with the increasing size of the alkyl group at around 237.5 nm are likely due to minor steric and electronic effects.[1] The key takeaway is that simple esterification does not dramatically alter the fundamental electronic transitions of the 2,3-diaminoaromatic system.

Formation of Heterocyclic Derivatives: The Case of Phenazines

A more profound change in the UV-Vis spectrum occurs when the vicinal amino groups of 2,3-DABA are utilized to form a new heterocyclic ring. A prime example is the oxidative condensation to form a phenazine derivative. 2,3-Diaminophenazine, which can be synthesized from o-phenylenediamine (a related compound lacking the carboxyl group), exhibits a significantly different absorption spectrum due to the extension of the conjugated π-system.[2]

The UV-Vis spectrum of 2,3-diaminophenazine in methanol shows two main absorption peaks: one at approximately 258 nm, attributed to a π → π* transition within the aromatic system, and a prominent peak at around 426 nm, corresponding to an n → π* transition.[2] This long-wavelength absorption band is responsible for the colored nature of phenazine derivatives and is a direct consequence of the extended conjugation.

CompoundAbsorption Maxima (λmax) in MethanolElectronic Transition
2,3-Diaminophenazine258 nmπ → π
426 nmn → π

Table 2: UV-Vis Absorption Data for 2,3-Diaminophenazine in Methanol.[2]

This comparison clearly illustrates that the creation of a larger, fused aromatic system results in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The Influence of the Solvent Environment

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maxima. For aminobenzoic acids, a red shift (bathochromic shift) is often observed with increasing solvent polarity.[3] This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. When comparing the UV-Vis spectra of 2,3-DABA derivatives, it is crucial to use the same solvent for all measurements to ensure a valid comparison.

Experimental Protocol for UV-Vis Spectral Analysis

To ensure the reproducibility and accuracy of UV-Vis spectral data, a standardized experimental protocol is essential.

Instrumentation and Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis weigh Accurately weigh ~5-10 mg of sample dissolve Dissolve in a known volume of spectroscopic grade solvent (e.g., 100 mL Methanol) weigh->dissolve stock Prepare a stock solution dissolve->stock dilute Perform serial dilutions to obtain a concentration with absorbance in the linear range (0.1 - 1.0 AU) stock->dilute spectrophotometer Use a dual-beam UV-Vis spectrophotometer dilute->spectrophotometer blank Record a baseline with the pure solvent spectrophotometer->blank measure Measure the absorbance of the sample solution (typically 200-400 nm) blank->measure identify_lambda_max Identify the wavelength(s) of maximum absorbance (λmax) measure->identify_lambda_max calculate_epsilon Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law identify_lambda_max->calculate_epsilon

Caption: Workflow for obtaining UV-Vis absorption spectra.

Step-by-Step Methodology
  • Instrumentation : A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the 2,3-diaminobenzoic acid derivative.

    • Dissolve the sample in a known volume of a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) in a volumetric flask to create a stock solution.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0 absorbance units (AU), which is the optimal linear range for most spectrophotometers.

  • Measurement :

    • Use a quartz cuvette for measurements in the UV region.

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the blank.

    • Rinse the sample cuvette with the sample solution before filling it.

    • Record the absorbance spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration, calculate the molar extinction coefficient.

Logical Framework for Spectral Interpretation

The interpretation of the UV-Vis spectra of 2,3-DABA derivatives can be approached systematically.

G Start Obtain UV-Vis Spectrum of 2,3-DABA Derivative Parent_Comparison Compare λmax to parent 2,3-DABA Start->Parent_Comparison Shift_Analysis Bathochromic or Hypsochromic Shift? Parent_Comparison->Shift_Analysis Bathochromic Bathochromic (Red) Shift Shift_Analysis->Bathochromic Yes Hypsochromic Hypsochromic (Blue) Shift Shift_Analysis->Hypsochromic No Reason_Batho Likely due to: - Extended conjugation - Electron-donating groups - Polar solvent Bathochromic->Reason_Batho Reason_Hypso Likely due to: - Disruption of conjugation - Electron-withdrawing groups - Non-polar solvent Hypsochromic->Reason_Hypso

Caption: Interpreting spectral shifts in 2,3-DABA derivatives.

Conclusion

The UV-Vis absorption spectrum is a powerful tool for characterizing 2,3-diaminobenzoic acid and its derivatives. By understanding the fundamental electronic transitions and the influence of structural modifications and the solvent environment, researchers can gain valuable insights into the electronic properties of these versatile compounds. While esterification of the carboxylic acid group causes minor spectral changes, the formation of extended conjugated systems, such as in phenazine derivatives, leads to significant bathochromic shifts. This guide provides a foundational understanding and a practical framework for the UV-Vis spectral analysis of this important class of molecules, empowering researchers in their drug discovery and materials science endeavors.

References

  • Jiang, B., & Feng, Y. (2011). 2,3-Diaminophenazine. Molbank, 2011(3), M730. Available at: [Link]

  • Hansen, S. K., & Eriksen, T. E. (1999). Diaminobenzoic acid derivatives as dye precursors. EP0963192B1. Google Patents.
  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280. Available at: [Link]

  • Robbins, R. J., & Fernandez, F. M. (2016). Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. Arkivoc, 2016(1), 82-110.
  • Sylvestre, S., et al. (2012). Experimental (FT-IR, FT-Raman and UV-Vis) spectra and theoretical DFT investigations of 2,3-diaminophenazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 401-412.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.

Sources

Technical Guide: Optimized TLC Systems for Diaminobenzoic Acid (DABA) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Thin Layer Chromatography (TLC) Systems for Diaminobenzoic Acids Author Persona: Senior Application Scientist

Executive Summary & Chemical Context

Diaminobenzoic acids (DABAs) serve as critical intermediates in the synthesis of polybenzimidazoles (high-performance polymers) and pharmaceutical active ingredients (e.g., oseltamivir analogs). The analysis of these compounds is complicated by their amphoteric nature (containing both basic amine and acidic carboxyl groups) and the structural similarity of positional isomers (e.g., 3,4-DABA vs. 3,5-DABA).

Standard TLC methods often result in "tailing" spots due to the ionization of the carboxyl group or "streaking" due to amine interactions with silanol groups. This guide presents three optimized systems designed to overcome these challenges, prioritizing resolution, spot compactness, and reproducibility.

The Isomer Challenge
  • 3,4-Diaminobenzoic acid: Ortho-diamine arrangement. Susceptible to oxidation; forms cyclic imidazoles easily.

  • 3,5-Diaminobenzoic acid: Meta-diamine arrangement. Highly symmetric; distinct fluorescence profile.

  • 2,x-Diaminobenzoic acids: Steric hindrance from the ortho-carboxyl group affects retention significantly.

Comparative Analysis of Stationary Phases

For DABA separation, the choice of stationary phase dictates the separation mechanism. While unmodified silica is the standard, it requires mobile phase modification to suppress ionization.

FeatureSilica Gel 60 F254 (Standard) HPTLC Silica Gel 60 F254 (High Performance) RP-18 W (Reversed Phase)
Separation Mode Adsorption / PartitionAdsorption / PartitionPartition (Hydrophobic interaction)
Particle Size 10–12 µm5–6 µm5–6 µm
Resolution ModerateHigh (Sharp bands)High (Selectivity based on non-polarity)
Isomer Selectivity Good for 3,4- vs 3,5-DABAExcellent for trace impurity detectionExcellent for separating DABAs from benzoic acid precursors
Cost LowHighHigh
Best Use Case Routine reaction monitoringQuantitative impurity profilingConfirmation of identity (Orthogonal method)

Scientist’s Insight: For routine development, Silica Gel 60 is sufficient if the mobile phase is acidic. For separating the 3,4- and 3,5- isomers (critical in polymer grade purity), HPTLC is non-negotiable due to the tighter band diffusion.

Mobile Phase Optimization & Methodology

The core failure mode in DABA chromatography is "comet formation" (tailing). To prevent this, the mobile phase must suppress the ionization of the carboxylic acid (keeping it protonated,


) or strictly control the protonation of the amines.
System A: The "Universal" Screening System (Normal Phase)

This system uses n-Butanol to modulate polarity and Acetic Acid to suppress silanol ionization and protonate the DABA carboxyl group.

  • Stationary Phase: Silica Gel 60 F254[1]

  • Mobile Phase: n-Butanol : Glacial Acetic Acid : Water (BAW)

  • Ratio: 4:1:1 (v/v/v)

  • Mechanism: Partition chromatography. The water content hydrates the silica, creating a liquid stationary phase.

  • Performance:

    • 3,5-DABA Rf: ~0.65

    • 3,4-DABA Rf: ~0.55

    • Note: 3,4-DABA runs lower due to stronger hydrogen bonding with the stationary phase (ortho-effect).

System B: High-Resolution Isomer Separation (HPTLC)

For separating the 3,4-isomer from the 3,5-isomer, a less polar, chlorinated solvent system yields sharper bands.

  • Stationary Phase: HPTLC Silica Gel 60 F254[1]

  • Mobile Phase: Chloroform : Methanol : Formic Acid

  • Ratio: 80 : 15 : 5 (v/v/v)

  • Scientist’s Note: Formic acid is preferred here over acetic acid for its higher volatility and stronger acidity, ensuring sharper peaks for the amine-rich DABAs.

System C: Orthogonal Reversed Phase

Use this when confirming purity against non-polar precursors (e.g., dinitrobenzoic acids).

  • Stationary Phase: RP-18 F254s

  • Mobile Phase: Methanol : Water : Phosphate Buffer (pH 3.0)

  • Ratio: 50 : 40 : 10

Visualization & Detection Protocols

DABAs are UV active, but specific derivatization confirms the presence of the primary amine functionality, distinguishing them from other benzoic acid impurities.

Protocol 1: UV Inspection (Non-Destructive)
  • Dry plate thoroughly (warm air) to remove acid traces.

  • Visualize under UV 254 nm . DABAs appear as dark quenched spots against the green fluorescent background.

  • Visualize under UV 366 nm . 3,5-DABA often exhibits a native blue/green fluorescence, whereas 3,4-DABA is weakly fluorescent.

Protocol 2: Ehrlich’s Reagent (Specific for Primary Amines)

This is the gold standard for visualizing DABAs.

  • Reagent Prep: Dissolve 1 g p-dimethylaminobenzaldehyde in 50 mL Ethanol and 50 mL HCl (conc).

  • Application: Spray plate until faintly moist.

  • Result: DABAs turn bright yellow/orange immediately. This confirms the amine group integrity.

Protocol 3: Bratton-Marshall (Diazo Coupling)

Use this for high-sensitivity detection (< 50 ng).

  • Spray with 0.1% Sodium Nitrite in 1N HCl. Dry briefly.[2][3]

  • Spray with 0.5% Ammonium Sulfamate (to remove excess nitrite).

  • Spray with 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

  • Result: Deep magenta/purple spots.

Experimental Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct TLC system based on the analytical goal (Purity vs. Isomer Separation).

DABA_TLC_Workflow Start Start: DABA Analysis Goal Define Analytical Goal Start->Goal Routine Routine Reaction Monitoring Goal->Routine Quick Check Isomer Isomer Purity (3,4 vs 3,5) Goal->Isomer High Res Complex Complex Matrix (Biological/Crude) Goal->Complex Dirty Sample SysA System A: Silica G BAW (4:1:1) Routine->SysA Robust SysB System B: HPTLC CHCl3:MeOH:Formic (80:15:5) Isomer->SysB Sharp Bands SysC System C: RP-18 MeOH:H2O:Buffer Complex->SysC Orthogonal Viz Visualization UV 254nm + Ehrlich's SysA->Viz SysB->Viz SysC->Viz Result Data Analysis Viz->Result

Caption: Decision tree for selecting the optimal TLC system based on analytical requirements for diaminobenzoic acids.

Self-Validating Protocol: Separation of 3,4- and 3,5-DABA

To ensure trustworthiness, perform this validation experiment.

  • Preparation: Prepare 1 mg/mL solutions of 3,4-DABA and 3,5-DABA in Methanol. Mix 1:1 for a resolution test solution.

  • Plate: Use Merck HPTLC Silica Gel 60 F254 (10 x 10 cm).

  • Application: Apply 2 µL of individual standards and 2 µL of the mix as bands (not spots) using a Linomat or capillary. Bands should be 6 mm wide.

  • Development:

    • Chamber: Twin-trough chamber, saturated for 20 mins with filter paper.

    • Solvent: Chloroform : Methanol : Formic Acid (80:15:5) .

    • Run distance: 70 mm.

  • Drying: Dry in a stream of cold air for 5 minutes (heat can oxidize 3,4-DABA, turning it brown prematurely).

  • Validation Criteria:

    • The "Mix" track must show two distinct bands with baseline resolution (

      
      ).
      
    • 3,5-DABA will migrate higher (

      
      ) than 3,4-DABA (
      
      
      
      ) due to the latter's stronger interaction with the silica via the ortho-diamine moiety.

References

  • Pesez, M. (1950).[2] Detection of 3,5-diaminobenzoic acid. Bull. Soc. Chim. Biol., 32, 701.[2]

  • Reich, E., & Schibli, A. (2006). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • HPTLC Association. (2011). Standard Operating Procedure for HPTLC: Sample Application and Development.

  • Hanai, T. (2003). Separation of polar compounds using silica gel. Journal of Chromatography A. (Mechanistic grounding for amine interactions on silica).
  • Merck Millipore. (2014). Separation of substituted benzoic acids by ion-pair chromatography. TLC Application Note 152.

Sources

Comparative Crystal Structure Guide: 2,3-Diaminobenzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a structural analysis of 2,3-Diaminobenzoic acid (2,3-DABA) metal complexes, contrasting them with their more common isomers (3,4- and 3,5-diaminobenzoic acid) and derivatives (anthranilic acid).

While 3,5-DABA is widely documented for forming rigid Metal-Organic Frameworks (MOFs) and 3,4-DABA for platinum-based cytotoxicity, 2,3-DABA occupies a unique "promiscuous" niche. Its topology offers two competing chelation sites: the vicinal diamine (


) and the ortho-amino-carboxylate (

). This guide dissects these competitive modes, providing predictive crystallographic insights and experimental protocols to control coordination versus cyclization (benzimidazole formation).

Structural Topology & Coordination Logic

To understand the crystal engineering potential of 2,3-DABA, we must analyze its ligand field topology relative to its isomers.

The "Chelation Competition" (2,3-DABA)

Unlike 3,5-DABA, which acts primarily as a bridging spacer, 2,3-DABA functions as a chelator . The metal center (


) faces a thermodynamic choice between two modes:
  • Mode A (N,N-Chelation): Coordination via the 2,3-diamine moiety. This mimics 1,2-phenylenediamine and is favored by soft metals (Pt, Pd) or neutral pH.

  • Mode B (N,O-Chelation): Coordination via the 2-amino group and the 1-carboxylate. This mimics anthranilic acid and is favored by hard metals (Cu, Zn) and basic conditions.

Isomeric Comparison Diagram

The following diagram illustrates the divergent structural outcomes of DABA isomers upon metallation.

DABA_Coordination Ligand Diaminobenzoic Acid Isomers Iso_23 2,3-DABA (Ortho-Ortho) Ligand->Iso_23 Iso_35 3,5-DABA (Meta-Meta) Ligand->Iso_35 Iso_34 3,4-DABA (Vicinal-Para) Ligand->Iso_34 Mode_NN N,N' Chelation (5-membered ring) Favors: Pt(II), Pd(II) Iso_23->Mode_NN Neutral pH Mode_NO N,O Chelation (6-membered ring) Favors: Cu(II), Zn(II) Iso_23->Mode_NO Basic pH Outcome_Benz Risk: Benzimidazole Cyclization Iso_23->Outcome_Benz High T, Acid Mode_Bridge Bridging Ligand (Polymeric Chains) Favors: Ag(I), MOFs Iso_35->Mode_Bridge Steric Spacing Iso_34->Mode_NN Distant COOH

Caption: Divergent coordination pathways for DABA isomers. 2,3-DABA is unique in offering competitive N,N vs N,O chelation modes.

Comparative Crystallographic Data[1]

Since direct single-crystal data for 2,3-DABA complexes is sparse compared to its isomers, we utilize structural proxies —well-characterized complexes that mimic the specific coordination environments of 2,3-DABA.

Table 1: Predicted vs. Observed Structural Parameters

Data derived from analogous structures (Anthranilic acid for N,O mode; Phenylenediamine for N,N mode).

Feature2,3-DABA (N,O-Mode) 2,3-DABA (N,N-Mode) 3,5-DABA (Bridging)
Structural Proxy Cu(II)-Anthranilate [1]Pt(II)-Diaminobenzene [2]Ag(I)-3,5-DABA Polymer [3]
Coordination Geometry Distorted Octahedral / Square PyramidalSquare PlanarLinear / Trigonal Planar
Chelate Ring Size 6-membered (Stable)5-membered (Rigid)None (Bridging)
M-N Bond Length 1.98 – 2.05 Å2.02 – 2.06 Å2.15 – 2.30 Å
M-O Bond Length 1.93 – 1.98 ÅN/A (Non-coordinating COOH)2.20 – 2.50 Å
Space Group (Typ.)

(Monoclinic)

(Triclinic)

or

Bio-Activity Focus Antibacterial (Membrane disruption)Cytotoxicity (DNA intercalation)Antimicrobial (Ag+ release)
Key Spectroscopic Diagnostics (FT-IR)

To validate the crystal structure without XRD, use these diagnostic shifts:

  • 
     Asym:  Shifts from 1680 cm
    
    
    
    (free acid) to
    
    
    1590 cm
    
    
    indicates N,O-coordination .
  • 
    :  Splitting or significant redshift (
    
    
    
    100 cm
    
    
    ) indicates N,N-coordination . If one
    
    
    remains near 3400 cm
    
    
    , it is uncoordinated (likely N,O mode).

Experimental Protocol: Synthesis & Crystal Growth

Objective: Synthesize a Copper(II) complex of 2,3-DABA favoring the N,O-chelate mode (Anthranilate mimic), while avoiding benzimidazole formation.

Materials
  • Ligand: 2,3-Diaminobenzoic acid (98% purity).

  • Metal Salt: Copper(II) Acetate monohydrate (

    
    ).
    
  • Solvent: Ethanol/Water (3:1 v/v).

  • Base:

    
     (0.1 M solution).
    
Workflow
  • Ligand Activation: Dissolve 1.0 mmol of 2,3-DABA in 20 mL Ethanol. Critical Step: Add

    
     dropwise to adjust pH to 7.5–8.0. This deprotonates the carboxylic acid, favoring the N,O-mode over the N,N-mode.
    
  • Metallation: Dissolve 0.5 mmol

    
     in 10 mL distilled water.
    Add the metal solution slowly to the ligand solution under constant stirring at Room Temperature (25°C).
    Note: Do not  heat above 60°C. High heat with this specific isomer promotes cyclization to benzimidazolone derivatives [4].
    
  • Crystallization (Slow Evaporation): Filter any immediate precipitate. Allow the dark green/brown filtrate to evaporate slowly in a dark, dust-free chamber for 5–7 days.

  • Characterization: Wash crystals with cold ethanol. Store in a desiccator.

Self-Validating Checkpoints
  • Color Change: Solution should turn from pale brown (ligand) to deep green/blue (complex).

  • Solubility: The resulting complex should be insoluble in non-polar solvents, confirming ionic/coordinate character.

  • Melting Point: The complex should decompose (

    
    C) rather than melt sharply like the free ligand (
    
    
    
    C).

Biological & Application Insights

Antibacterial Activity (Ag/Cu Complexes)

Research on isomeric aminobenzoic acid complexes indicates that 2,3-DABA complexes exhibit enhanced lipophilicity compared to free ligands.

  • Mechanism: The chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing lipophilicity (Tweedy's Chelation Theory).

  • Performance: Cu(II) complexes of ortho-amino acids typically show lower MIC (Minimum Inhibitory Concentration) values against S. aureus compared to the free ligand [5].

Fluorescence Modulation

2,3-DABA is a known precursor for fluorescent carbon dots and benzimidazoles.

  • Quenching: Paramagnetic metals (Cu, Ni) will quench the native fluorescence of 2,3-DABA.

  • Enhancement: Diamagnetic metals (Zn, Cd) in the N,N-mode can lock the rotation of the amine groups, potentially enhancing Quantum Yield (QY) via Chelation-Enhanced Fluorescence (CHEF).

References

  • Cu(II)-Anthranilate Structures: Comparison Source: "Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application." ResearchGate.[1]

  • Pt(II)-Diaminobenzene Analogues: Comparison Source: "Synthesis, characterization and cytotoxicity of (3,4-diaminobenzoic acid)-haloplatinum(II)." Indian Journal of Chemistry.

  • Ag(I) Polymeric Structures: Comparison Source: "Synthesis, Crystal Structure and Cytotoxicity of a Novel 1D Polymeric Silver(I) Complex Derived From 3,5-Diaminocarboxylic Acid." ResearchGate.[1]

  • Benzimidazole Cyclization Risk: Mechanism Source: "Benzimidazole(s): synthons, bioactive lead structures... and the profiling of major bioactive categories." RSC Advances.

  • Biological Activity of Aminobenzoates: Data Source: "Synthesis, Spectroscopic Characterization... of Some Metal(II) Complexes of Mixed Ligands... 4-Aminobenzoic Acid."[2][3] Research & Reviews: Journal of Chemistry.

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for 2,3-Diaminobenzoic Acid Hydrochloride

[1]

Executive Summary & Hazard Profile

Compound: 2,3-Diaminobenzoic acid hydrochloride CAS: 1354428-17-3 (Parent Acid: 603-81-6) Signal Word: WARNING [1][2][3]

As researchers, we often underestimate intermediates like 2,3-Diaminobenzoic acid hydrochloride because they lack the notoriety of highly toxic reagents. However, this compound presents a dual-threat mechanism: chemical irritation from the hydrochloride moiety and biological interaction typical of aromatic amines.

Immediate Hazards (GHS Classifications):

  • H315 / H319: Causes skin and serious eye irritation (Acidic nature).

  • H335: May cause respiratory irritation (Dust inhalation is the primary vector).

  • H302: Harmful if swallowed.[4][5]

Operational Criticality: The hydrochloride salt form increases water solubility but also acidity. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release protons, causing immediate irritation. Long-term sensitization from the aromatic amine structure cannot be ruled out; therefore, zero-contact protocols are mandatory.

Strategic PPE Selection Matrix

Do not default to generic "lab safety" standards. Use this matrix to select PPE based on your specific operational state.

Hand Protection: The Permeation Logic

Aromatic amines can permeate standard nitrile gloves in solution. The salt form reduces volatility but increases corrosivity.

Operational StatePrimary RiskRecommended Glove SystemMaterial ThicknessBreakthrough Logic
Dry Solid (Weighing) Dust contactSingle Nitrile

0.11 mm
Solid state diffusion is negligible. Standard nitrile provides adequate barrier against dust.
Aqueous Solution Acidic splashDouble Nitrile Outer:

0.11 mmInner:

0.06 mm
The HCl salt is ionic; permeation through nitrile is slow. Double gloving allows immediate shedding of outer glove upon splash.
Organic Solution (DMSO/MeOH)Carrier-mediated absorptionLaminate / Composite Multi-layer (e.g., Silver Shield®)CRITICAL: Organic solvents act as carriers, dragging the amine through nitrile matrices. If laminates are unavailable, change nitrile gloves immediately ( < 2 mins) after any splash.
Respiratory & Body Protection[1][6][7]
  • Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100/OV cartridges . (OV protects against potential amine vapors; P100 against dust).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[6] Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields.

PPE Decision Logic (Visualization)

The following decision tree guides your PPE choice based on the solvent system and physical state.

PPE_Decision_TreeStartStart: Define OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidRec_SolidPPE: Nitrile Gloves (Single)+ Fume Hood+ GogglesSolid->Rec_SolidDust HazardSolventSolvent Type?Liquid->SolventAqueousAqueous / BufferSolvent->AqueousOrganicOrganic (DMSO, MeOH)Solvent->OrganicRec_AqPPE: Nitrile Gloves (Double)+ Lab Coat (Buttoned)+ Face Shield if >1LAqueous->Rec_AqIonic Barrier OKRec_OrgPPE: Laminate Gloves ORChange Nitrile < 2 min+ Impervious ApronOrganic->Rec_OrgPermeation Risk

Figure 1: PPE Selection Decision Tree. Blue nodes indicate decision points; Green indicates standard safety; Red indicates high-risk permeation scenarios.

Operational Protocols: Step-by-Step

Weighing & Dissolution Workflow

Objective: Prevent dust generation and static dispersion.

  • Preparation:

    • Place an analytical balance inside the fume hood. If the balance is external, use a static-free transfer vessel (e.g., anti-static weighing boat).

    • Don PPE: Nitrile gloves, lab coat, goggles.

  • Weighing:

    • Technique: Use a micro-spatula. Do not pour from the stock bottle.

    • Static Control: 2,3-Diaminobenzoic acid HCl is a dry salt and may carry static charge. Use an ionizing bar if available to prevent "jumping" powder.

  • Dissolution:

    • Add solvent to the vessel before adding the solid if possible, or add the solid to the solvent slowly to minimize puff-back.

    • Exothermic Note: Dissolution in water may be slightly exothermic due to the HCl salt.

Safe Handling Workflow Diagram

Handling_Workflowcluster_hoodInside Fume Hood OnlyPrep1. Pre-Check(Hood Flow, PPE)Weigh2. Weighing(Anti-static, Closed Vessel)Prep->WeighClearTransfer3. Transfer(Solid to Solvent)Weigh->TransferSlow AdditionClean4. Decontamination(Wet Wipe)Transfer->CleanImmediate

Figure 2: Operational workflow emphasizing containment within the fume hood.

Waste Disposal & Decontamination

Self-validating disposal ensures no downstream hazards for facilities staff.

Spill Cleanup (Solid)
  • Do not sweep. Sweeping generates aerosols.

  • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Scoop the wet material into a wide-mouth waste jar.

  • Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize potential acid residues, followed by water.

Waste Stream Classification
  • Classification: Non-P/U listed, but likely Characteristic Waste (Corrosive/Toxic) depending on concentration.

  • Segregation: Dispose of in Solid Hazardous Waste or Acidic Organic Waste streams.

  • Labeling: Clearly label as "2,3-Diaminobenzoic acid HCl - Acidic/Irritant."

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[7] The HCl salt causes rapid pH change; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[8][7] Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation immediately.

References

  • PubChem. (2023). Compound Summary: 2,3-Diaminobenzoic acid.[4][5][7][9][10][11] National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

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